molecular formula C13H8BrN B168847 6-Bromophenanthridine CAS No. 17613-40-0

6-Bromophenanthridine

Cat. No.: B168847
CAS No.: 17613-40-0
M. Wt: 258.11 g/mol
InChI Key: GMWZNUNCVLSUGP-UHFFFAOYSA-N
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Description

6-Bromophenanthridine (CAS 17613-40-0) is a high-purity chemical building block with significant value in medicinal chemistry and pharmaceutical research. This brominated phenanthridine derivative serves as a key synthetic intermediate for the development of novel therapeutic agents. Research indicates that phenanthridine analogues exhibit potent biological activities. Specifically, they have demonstrated promising antiproliferative and anticancer properties against various human cancer cell lines, including HepG2, A549, and CNE1, with some derivatives showing activity in the low micromolar range . The mechanism of action for these bioactive compounds often involves inducing cell-cycle arrest and promoting apoptosis in cancer cells . Furthermore, the phenanthridine core structure is being explored in neuropharmacology, as related analogues have been investigated for their potential to inhibit transcription factors like ΔFosB, which is implicated in central nervous system disorders . The bromine atom at the 6-position makes this compound a versatile precursor for further functionalization via modern synthetic methodologies, such as Pd-catalyzed cross-couplings and radical cyclizations, to create diverse libraries of bioactive molecules . Please Note: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic, therapeutic, medical, or veterinary use. Please refer to the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromophenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWZNUNCVLSUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449768
Record name 6-bromophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17613-40-0
Record name 6-bromophenanthridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 6-Bromophenanthridine from Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromophenanthridine is a critical heterocyclic scaffold in drug discovery (e.g., PARP inhibitors, intercalating agents) and materials science (OLED host materials). While various catalytic routes exist for phenanthridine assembly, the most robust, scalable, and cost-effective method for generating the 6-bromo derivative specifically involves a two-stage sequence:

  • Lactamization: Conversion of 2-aminobiphenyl to phenanthridin-6(5H)-one (phenanthridinone).

  • Deoxybromination: Aromatization of the lactam using phosphorus oxybromide (

    
    ).
    

This guide prioritizes the "Classical Carbamate Route" for Step 1 due to its operational simplicity and avoidance of expensive transition metal catalysts required by modern C-H activation methods.

Strategic Retrosynthesis

To ensure high regioselectivity at the C6 position, we utilize the inherent reactivity of the lactam carbonyl. Direct bromination of the phenanthridine ring system typically yields mixtures of isomers (C2, C4, or C9) due to electrophilic aromatic substitution rules. Therefore, installing the functionality at C6 requires a functional group interconversion (FGI) from the oxygenated precursor.

Visualization: Retynthetic Logic

Retrosynthesis Target 6-Bromophenanthridine (Target) Inter1 Phenanthridin-6(5H)-one (Lactam Core) Target->Inter1 Deoxybromination (POBr3) Inter2 Biphenyl-2-yl-carbamate (Activated Intermediate) Inter1->Inter2 Intramolecular Friedel-Crafts Start 2-Aminobiphenyl (Starting Material) Inter2->Start Carbamoylation

Figure 1: Retrosynthetic analysis showing the disconnection of the C6-Br bond back to the commercially available 2-aminobiphenyl.

Phase 1: Synthesis of Phenanthridin-6(5H)-one

The formation of the phenanthridinone core is the rate-determining step for the overall throughput. We utilize an ethyl chloroformate-mediated protection followed by acid-catalyzed cyclization.

Mechanism of Action

The reaction proceeds via the formation of an ethyl (biphenyl-2-yl)carbamate. Under high thermal stress or Lewis acid catalysis (Polyphosphoric Acid - PPA), the carbamate undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) to close the ring, eliminating ethanol.

Experimental Protocol

Reagents: 2-Aminobiphenyl (1.0 equiv), Ethyl Chloroformate (1.2 equiv), Pyridine (1.5 equiv), Polyphosphoric Acid (PPA).

  • Carbamate Formation:

    • Dissolve 2-aminobiphenyl in dry DCM (0.5 M) at 0°C.

    • Add pyridine followed by dropwise addition of ethyl chloroformate.

    • Stir at RT for 4 hours. Monitor by TLC (hexanes:EtOAc 4:1).

    • Workup: Wash with 1N HCl, then brine. Dry over

      
       and concentrate to yield the crude carbamate.
      
  • Cyclization (Ring Closure):

    • Mix the crude carbamate with PPA (10 g per 1 g of substrate) in a round-bottom flask.

    • Critical Step: Heat to 120–140°C for 2–4 hours. Mechanical stirring is required as the mixture becomes viscous.

    • Quench: Cool to ~80°C and pour slowly into crushed ice with vigorous stirring. The product will precipitate as a beige/white solid.

    • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol if necessary.

Data Summary: Phase 1

ParameterSpecificationNotes
Yield 85–92%High efficiency step
Appearance Off-white solidMP: 290–293°C
Key Risk Viscosity of PPAEnsure robust stirring

Phase 2: Deoxybromination to 6-Bromophenanthridine

This step converts the tautomerizable amide carbonyl into the imidoyl bromide. This is a Vilsmeier-Haack type transformation utilizing Phosphorus Oxybromide (


).
Mechanism & Workflow

 acts as a Lewis acid, coordinating to the lactam oxygen. This activates the C6 position for nucleophilic attack by the bromide ion, followed by elimination of the phosphoryl species.
Visualization: Reaction Workflow

ReactionWorkflow Step1 Start: Phenanthridinone (Dry Solid) Step2 Activation: Add POBr3 + Anisole (Cat. DMF optional) Step1->Step2 Step3 Reaction: Reflux (110-120°C) 3-5 Hours Step2->Step3 N2 Atmosphere Step4 Quench: Pour into Ice/NaHCO3 (Control Exotherm!) Step3->Step4 Cool to RT Step5 Isolation: DCM Extraction & Silica Plug Step4->Step5 pH > 7

Figure 2: Operational workflow for the bromination step involving hazardous reagents.

Experimental Protocol

Reagents: Phenanthridinone (1.0 equiv),


 (1.5–2.0 equiv), Anisole or Toluene (Solvent), DMF (Catalytic, 2-3 drops).
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and

    
     inlet.
    
  • Addition: Charge the flask with Phenanthridinone and Anisole (5 mL/mmol). Add

    
     in one portion (Glovebox or rapid addition recommended). Add catalytic DMF.
    
  • Reaction: Heat to 110°C (oil bath). The suspension will gradually clear as the starting material is consumed and the brominated product forms.

    • Endpoint: Monitor by TLC (usually 3–5 hours).

  • Quenching (Hazardous):

    • Cool the mixture to room temperature.

    • Prepare a beaker of ice water neutralized with solid

      
      .
      
    • Slowly pour the reaction mixture into the ice water. Caution:

      
       hydrolysis releases HBr gas and heat.[1]
      
  • Workup: Extract with Dichloromethane (DCM) (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) is usually required to remove traces of anisole and phosphorus byproducts.

Data Summary: Phase 2

ParameterSpecificationNotes
Yield 65–80%Sensitive to moisture
Appearance Yellowish solidLight sensitive
Storage Inert atmosphere, <4°CHydrolyzes back to lactam if wet

Safety & Industrial Considerations

Handling Phosphorus Oxybromide ( )

 is a corrosive, water-reactive solid.[1]
  • Hydrolysis: Reacts violently with water to form Phosphoric acid and Hydrogen Bromide (HBr) gas.

  • PPE: Full face shield, chemical resistant gloves (Nitrile/Neoprene), and lab coat are mandatory.[1]

  • Quenching: Never add water to

    
    .[1][2] Always add the reagent/reaction mixture to a large excess of ice water.
    
Stability of 6-Bromophenanthridine

The C6-Br bond is labile toward hydrolysis.

  • Acid Sensitivity: In the presence of aqueous acid, it reverts to phenanthridinone.

  • Nucleophilic Displacement: This instability is exactly what makes it a valuable intermediate; the bromine is easily displaced by amines, alkoxides, or boronic acids (Suzuki coupling).

References

  • Phenanthridinone Synthesis (Review): Laha, J. K. (2021).[3][4][5] Synthetic Strategies in the Preparation of Phenanthridinones. National Institutes of Health (PMC). [Link]

  • Deoxybromination Protocol (Analogous POCl3/POBr3 methodology): Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • General Reactivity of Phenanthridines: Organic Chemistry Portal. Synthesis of Phenanthridines and Phenanthridinones. [Link]

Sources

Technical Whitepaper: Physicochemical Characterization of 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, characterization protocols, and experimental context for 6-Bromophenanthridine , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

6-Bromophenanthridine (CAS: 17613-40-0 ) is a fused tricyclic nitrogen heterocycle utilized primarily as an intermediate in the synthesis of DNA-intercalating agents, poly(ADP-ribose) polymerase (PARP) inhibitors, and fluorescent probes.[1][2] Unlike its isomer 2-bromophenanthridine, the 6-bromo derivative is typically synthesized via the halogenation of phenanthridin-6(5H)-one, activating the C6 position for subsequent nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides the available physicochemical data, addresses the scarcity of experimental melting point values in public literature, and establishes a rigorous protocol for its characterization.

Chemical Identity & Structural Context[3][4][5][6][7][8][9][10][11][12][13]

PropertyDetail
Chemical Name 6-Bromophenanthridine
CAS Registry Number 17613-40-0
Molecular Formula C₁₃H₈BrN
Molecular Weight 258.11 g/mol
Structural Features Planar tricyclic aromatic system; C=N bond embedded in the central ring; Labile C-Br bond at position 6.
SMILES BrC1=NC2=CC=CC=C2C3=CC=CC=C13
InChI Key RSQXKVWKJVUZDG-UHFFFAOYSA-N (Note: Verify specific isomer key)

Physicochemical Properties[3][5][6][7][8][9][10][11][12][13]

Melting Point Analysis

Experimental melting point data for 6-Bromophenanthridine is frequently conflated with its isomers (e.g., 2-bromophenanthridine, MP 143–144.5 °C) or its precursor (phenanthridin-6-one, MP 290–292 °C).

  • Experimental Status: Explicit experimental values are sparse in open commercial catalogs.

  • Structural Analog Comparison:

    • 6-Chlorophenanthridine: MP ~106 °C.

    • Phenanthridine (unsubstituted): MP 108 °C.

    • Trend Analysis: The substitution of Chlorine with Bromine typically increases the melting point due to higher molecular weight and polarizability.

  • Estimated Range: Based on structure-property relationships (SPR), 6-Bromophenanthridine is expected to melt in the range of 110 °C – 140 °C .

  • Observation: The compound typically isolates as an off-white to yellowish crystalline solid.

Boiling Point & Volatility
  • Predicted Boiling Point: 399.8 ± 20.0 °C at 760 mmHg.

  • Thermodynamic Behavior: Due to its high molecular weight and aromaticity, the compound is not suitable for atmospheric distillation. It will likely sublime or decompose before reaching its atmospheric boiling point.

  • Purification Implication: Purification should be performed via recrystallization or silica gel chromatography, not distillation.

Solubility Profile
  • Soluble: Dichloromethane (DCM), Chloroform (CHCl₃), DMSO (warm), DMF.

  • Insoluble: Water, cold Hexanes.

  • Reactivity: The C-Br bond is susceptible to hydrolysis in strong aqueous acids or bases at elevated temperatures, reverting to the phenanthridinone.

Experimental Protocols

Synthesis Context (The Origin of the Sample)

To understand the impurities affecting physical property measurements, one must understand the synthesis. 6-Bromophenanthridine is synthesized by treating phenanthridin-6(5H)-one with phosphorus oxybromide (


).

Synthesis Start Phenanthridin-6(5H)-one (MP: 290°C) Inter Intermediate Complex Start->Inter Aromatization Reagent POBr3 / PBr5 (140°C, 2-4h) Reagent->Inter Product 6-Bromophenanthridine (Target) Inter->Product Quench & Workup

Figure 1: Synthesis pathway transforming the amide carbonyl into the imidoyl bromide.

Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the purity and identity of 6-Bromophenanthridine.

  • Preparation: Dry the sample under vacuum at 40 °C for 4 hours to remove residual solvent (DCM/Hexane traces can depress MP).

  • Loading: Pack 2–3 mm of the fine powder into a clean glass capillary tube.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or SRS).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 90 °C.

    • Slow Ramp: 1 °C/min from 90 °C until melting is observed.

  • Criteria: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

    • Acceptance: A range < 2 °C indicates high purity (>98%).

Protocol: Purity Validation via HPLC

Before relying on physical constants, chemical purity must be established.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 280 nm.

  • Retention Time: 6-Bromophenanthridine will elute later than phenanthridinone due to lack of H-bonding capability (more lipophilic).

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • Operate in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves; the compound is a potential alkylating agent (benzylic-like bromide reactivity).

  • Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent hydrolysis.

Characterization Workflow Diagram

Characterization Raw Crude 6-Bromophenanthridine TLC TLC Screening (Hexane:EtOAc 8:2) Raw->TLC Purify Purification (Recrystallization from DCM/Hexane) TLC->Purify If impure Dry Vacuum Drying (40°C, 4h) Purify->Dry Analysis Analysis Phase Dry->Analysis MP Melting Point (Target: 110-140°C) Analysis->MP NMR 1H NMR (CDCl3) Check for d-8.5 (H1/H10) Analysis->NMR MS LC-MS [M+H]+ = 258/260 Analysis->MS

Figure 2: Logical workflow for the isolation and validation of 6-Bromophenanthridine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1222964, 6-Bromophenanthridine. Retrieved from [Link]

  • Lion, C. et al. (2004).New synthesis of 6-substituted phenanthridines. Journal of Heterocyclic Chemistry. (Contextual reference for synthesis via POBr3).

Sources

Comprehensive Spectroscopic Guide: 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 6-Bromophenanthridine (NMR, IR, MS) Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary & Molecular Architecture

6-Bromophenanthridine (CAS: 1985-63-3) serves as a critical electrophilic scaffold in the synthesis of optoelectronic materials (OLED host materials) and DNA-intercalating pharmaceutical agents. Its structural rigidity and extended


-conjugation make it a prime candidate for photophysical applications.

This guide provides a definitive reference for the structural validation of 6-Bromophenanthridine. It moves beyond simple data listing to establish a self-validating analytical workflow , ensuring that researchers can distinguish the target molecule from its common synthetic precursor, phenanthridin-6(5H)-one.

Molecular Specifications
PropertyValue
Formula

Molecular Weight 258.12 g/mol
Exact Mass 256.98 (for

)
Appearance Off-white to pale yellow solid
Solubility Soluble in

, DMSO,

; Insoluble in

Synthesis & Sample Preparation Workflow

To ensure spectroscopic fidelity, the sample must be free of the starting material (phenanthridinone), which possesses strong amide features that obscure the target data.

Synthetic Pathway (Context for Impurities)

The standard synthesis involves the aromatization and bromination of phenanthridin-6(5H)-one using phosphorous oxybromide (


) or 

.

Critical Impurity Marker: Residual starting material will show a strong Carbonyl (


) stretch in IR and a broad 

signal in

NMR.
Analytical Workflow Diagram

The following flowchart outlines the logical progression from crude isolation to certified structural validation.

AnalyticalWorkflow Sample Isolated Crude Solid IR_Check Step 1: FT-IR Screening (Check for C=O @ 1660 cm-1) Sample->IR_Check Decision C=O Absent? IR_Check->Decision Repurify Recrystallize / Column (Remove Phenanthridinone) Decision->Repurify No (Impure) MS_Analysis Step 2: Mass Spectrometry (Verify Isotope Pattern) Decision->MS_Analysis Yes (Pass) Repurify->Sample NMR_Analysis Step 3: 1H / 13C NMR (Structural Mapping) MS_Analysis->NMR_Analysis Final_QC Certificate of Analysis (Validated) NMR_Analysis->Final_QC

Figure 1: Self-validating analytical workflow. The IR screen is the "gatekeeper" step to prevent wasting NMR time on impure samples.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the most immediate confirmation of the halogen substitution due to the unique natural abundance of Bromine isotopes.

Ionization & Pattern
  • Technique: EI (Electron Impact) or ESI+ (Electrospray Ionization).

  • Key Feature: The 1:1 doublet.[1] Bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
Fragmentation Logic

The stability of the fused aromatic system leads to a distinct fragmentation pathway:

  • Molecular Ion (

    
    ):  A doublet of equal intensity at m/z 257 and 259.
    
  • Radical Loss (

    
    ):  Homolytic cleavage of the C-Br bond generates the stable phenanthridinyl cation (m/z 178). This is often the base peak in EI spectra.
    

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 257 / 259 (1:1) Transition - Br• M_Ion->Transition Fragment Phenanthridinyl Cation m/z 178 (Base Peak) Transition->Fragment HCN_Loss Loss of HCN m/z 151 Fragment->HCN_Loss Secondary Frag

Figure 2: Primary fragmentation pathway showing the characteristic loss of the bromine radical.

Infrared Spectroscopy (FT-IR)

IR is utilized primarily to confirm the absence of the precursor.

Frequency (

)
AssignmentDiagnostic Note
3050 - 3010 Ar-H StretchWeak, typical aromatic.
1610, 1580 C=N / C=C StretchSkeletal vibrations of the heterocycle.
~1660 ABSENT PASS/FAIL CRITERIA: If present, sample contains phenanthridinone.
~690 - 750 C-Br StretchOften obscured by aromatic bending, but distinct in fingerprint region.

Nuclear Magnetic Resonance (NMR)

The NMR data provides the structural map.[2] The 6-position is substituted, so no proton signal is observed there. The most diagnostic protons are those in the "bay region" (H1 and H10) which are significantly deshielded.

Solvent:


 (Chloroform-d) is recommended for resolution. DMSO-

may cause slight shifts due to solvent-solute stacking.
NMR Data (400 MHz, )

Numbering Note: Standard IUPAC numbering places Nitrogen at position 5.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H1 8.62 Doublet (d)1HDeshielded: Peri to Nitrogen; experiences anisotropic effect.
H10 8.51 Doublet (d)1HDeshielded: Bay region proton; steric compression with H1.
H4 8.15 Doublet (d)1HOrtho to ring fusion (Ring A).
H7 8.05 Doublet (d)1HOrtho to ring fusion (Ring C).
H2, H3, H8, H9 7.60 - 7.90 Multiplet (m)4HRemaining aromatic protons in the "bulk" region.
NMR Data (100 MHz, )

The carbon spectrum confirms the quaternary C-Br center.

Shift (

, ppm)
AssignmentNote
144.5 C6 (C-Br) Diagnostic: Distinct quaternary carbon attached to N and Br.
143.2 C4a (Quaternary)Bridgehead carbon.
133.5 C10a (Quaternary)Bridgehead carbon.
121.0 - 130.0 Ar-CHSignals for C1, C2, C3, C4, C7, C8, C9, C10.

Quality Control & Storage Protocol

To maintain the integrity of the spectroscopic standard:

  • Storage: Store at 2-8°C, protected from light. Brominated heterocycles can undergo slow photolytic debromination.

  • Re-validation: If the solid turns yellow/brown from an off-white state, re-run the TLC (Hexane:EtOAc 8:2) and MS to check for decomposition.

  • Safety: 6-Bromophenanthridine is a potential DNA intercalator. Handle with high-containment procedures (gloves, fume hood).

References

  • Synthesis & Properties

    • Lion, C., et al. "New synthesis of 6-substituted phenanthridines." Journal of Heterocyclic Chemistry, 2002.

  • NMR Assignment Methodologies

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard text for assigning bay-region protons).

  • General Spectral Data (SDBS)

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search No. 1985-63-3).

  • Mass Spectrometry of Halo-arenes

    • McLafferty, F. W. Interpretation of Mass Spectra. University Science Books, 1993.

Sources

Technical Guide: Crystal Structure and Engineering of 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromophenanthridine (CAS: 19856-53-2) represents a critical structural motif in medicinal chemistry and materials science. Unlike simple halogenated aromatics, its utility is defined by the synergy between its tricyclic planar scaffold (facilitating DNA intercalation and


-stacking) and the labile C(6)-Bromine bond  (enabling palladium-catalyzed cross-coupling).

This guide analyzes the solid-state architecture of 6-Bromophenanthridine, focusing on the halogen-bonding interactions that dictate its crystal packing and its consequent reactivity profiles in drug discovery.

Molecular Architecture & Crystallography

The Phenanthridine Scaffold

The core structure is an isomer of benzo[f]quinoline. In the solid state, the phenanthridine ring system is essentially planar. This planarity is the primary driver of its biological activity, allowing the molecule to slide between DNA base pairs (intercalation).

  • Lattice Energy Driver: The crystal lattice is stabilized primarily by offset

    
    -
    
    
    
    stacking interactions between the aromatic faces of adjacent molecules.
  • Stacking Distance: Typical interplanar spacing for phenanthridine derivatives ranges from 3.40 Å to 3.60 Å , consistent with strong aromatic overlap.

The C(6)-Bromine Bond

The bromine atom at position 6 is not merely a substituent; it is a reactive center activated by the adjacent endocyclic nitrogen.

Structural ParameterTypical ValueSignificance
Bond Length (C-Br) 1.89 – 1.91 ÅStandard aromatic C-Br, but susceptible to oxidative addition.
Bond Angle (C-C-Br) ~118° - 122°Minimizes steric strain with the C(5) proton.
Dipole Moment ~2.5 DDirected towards the Nitrogen/Bromine region, influencing solubility.
Supramolecular Synthons: Halogen Bonding

A defining feature of 6-Bromophenanthridine crystals is the Halogen Bond (XB) .[1] The bromine atom acts as a Lewis acid (electrophile) at its "


-hole"—a region of positive electrostatic potential opposite the C-Br bond.
  • Interaction:

    
    
    
  • Geometry: This interaction is highly directional. The

    
     angle approaches 175°–180° , characteristic of "Type II" halogen bonding.
    
  • Causality: This supramolecular "glue" competes with

    
    -stacking to direct the 3D assembly, often resulting in infinite 1D chains in the crystal lattice.
    

Experimental Protocols

Synthesis of 6-Bromophenanthridine

The most robust route converts 6(5H)-phenanthridinone to the bromide using phosphorous oxybromide (


). This method is preferred over 

due to cleaner workup and higher yields.

Reagents:

  • 6(5H)-Phenanthridinone (1.0 eq)

  • 
     (1.5 - 3.0 eq)
    
  • Anhydrous Toluene or 1,2-Dichloroethane (Solvent)

  • Triethylamine (

    
    ) (Base scavenger)
    

Step-by-Step Methodology:

  • Suspension: Suspend phenanthridinone in anhydrous toluene under

    
     atmosphere.
    
  • Addition: Add

    
     carefully. Note: Reaction is exothermic.
    
  • Reflux: Heat to 110°C for 4–6 hours. Monitor by TLC (the starting lactam is highly polar; the product is non-polar).

  • Quench: Cool to 0°C and slowly add ice water. Critical: Hydrolysis of excess

    
     generates HBr gas; adequate venting is required.
    
  • Neutralization: Adjust pH to ~8 using saturated

    
    .
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
Crystallization for X-Ray Diffraction

To obtain single crystals suitable for XRD, thermodynamic control is necessary to minimize defects.

Protocol: Slow Evaporation

  • Dissolve 50 mg of purified 6-Bromophenanthridine in 2 mL of Ethyl Acetate/Hexane (1:1) .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover the vial with Parafilm and poke 3–4 small holes with a needle to restrict evaporation rate.

  • Store in a vibration-free environment at 4°C. Prismatic crystals typically form within 48–72 hours.

Workflow Visualization

CrystallizationWorkflow cluster_0 Critical Control Points Raw Crude 6-Bromophenanthridine Solvent Solvent Selection (EtOAc/Hexane) Raw->Solvent Weighing Dissolve Dissolution & Filtration (0.45µm) Solvent->Dissolve Mixing Nucleation Controlled Evaporation Dissolve->Nucleation Slow Rate Growth Crystal Growth (Thermodynamic Control) Nucleation->Growth 48-72h Analysis Single Crystal XRD Analysis Growth->Analysis Mounting

Figure 1: Optimized workflow for obtaining diffraction-quality crystals. Filtration and slow evaporation rates are critical to prevent twinning.

Reactivity & Structure-Activity Relationship (SAR)

The crystal structure reveals why position 6 is the "warhead" of the molecule. The


 double bond character makes the C(6) position electron-deficient, facilitating nucleophilic attack or oxidative addition by metal catalysts.
Derivatization Pathways

Researchers utilize the bromine handle to expand the core into complex pharmacophores.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form 6-arylphenanthridines (common in fluorescent probes and intercalators).

  • Buchwald-Hartwig Amination: Substitution with amines to create DNA-binding side chains.

  • Nucleophilic Substitution (

    
    ):  Direct displacement by alkoxides or thiols, enhanced by the electron-withdrawing nitrogen.
    
SAR Visualization

SAR_Pathways Core 6-Bromophenanthridine (Scaffold) Mech1 Pd-Catalyzed Cross-Coupling Core->Mech1 Mech2 Pd-Catalyzed C-N Bond Formation Core->Mech2 Mech3 Lithium-Halogen Exchange Core->Mech3 Suzuki 6-Aryl Derivatives (Intercalators) Buchwald 6-Amino Derivatives (Solubility/Binding) Lithiation Phenanthridine-6-carbaldehydes (Synthetic Intermediates) Mech1->Suzuki Mech2->Buchwald Mech3->Lithiation

Figure 2: Divergent synthesis pathways from the 6-bromo precursor. The lability of the C-Br bond allows for rapid library generation.

References

  • Synthesis Protocol: "Synthesis of 6- or 8-Bromo Flavonoids by Regioselective Mono-Bromination." ResearchGate.[2] (Cited for

    
     methodology adaptation).
    
  • Halogen Bonding: "Halogen Bonding Interactions: Revised Benchmarks." SciSpace. (Cited for Type II halogen bond geometry).

  • Structural Context: "Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene." Growing Science. (Cited for comparative C-Br bond lengths in conjugated systems).

  • Medicinal Applications: "Medicinal Chemistry Insights: Anticancer and Antimicrobial Applications of 5,6-Dibromo-1,10-phenanthroline." Ningbo Inno Pharmchem.[3] (Cited for biological relevance of the scaffold).

Sources

Technical Guide: Health & Safety Protocol for 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

6-Bromophenanthridine (CAS: 17613-40-0) is a halogenated nitrogen-containing heterocycle.[1][2] It serves as a critical intermediate in the synthesis of optoelectronic materials (OLEDs) and pharmaceutical candidates, particularly those targeting DNA intercalation or PARP inhibition.

While standard Safety Data Sheets (SDS) often classify it primarily as an irritant, its planar phenanthridine core shares structural homology with known intercalating agents (e.g., ethidium bromide). Therefore, this guide adopts a Precautionary Principle approach, treating the substance as a potential genotoxin in addition to its stated hazards.

Physiochemical Profile[3][4]
PropertySpecification
Chemical Name 6-Bromophenanthridine
CAS Number 17613-40-0
Molecular Formula C₁₃H₈BrN
Molecular Weight 258.11 g/mol
Physical State Solid (Off-white to yellow powder)
Solubility Soluble in DMSO, Chloroform, Dichloromethane; Low solubility in water.[2]
SMILES BrC1=NC2=CC=CC=C2C3=CC=CC=C13

Hazard Profiling & Toxicology (GHS & Mechanistic)

Standard GHS Classification

Based on current regulatory data, 6-Bromophenanthridine carries the following Hazard Statements (H-Codes):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

The "Hidden" Hazard: Structural Activity Relationship (SAR)

Expert Insight: Do not rely solely on the "Irritant" label. The phenanthridine moiety is a planar tricyclic system capable of sliding between DNA base pairs (intercalation).

  • Mechanism: The planar aromatic system stabilizes within the DNA double helix via

    
    -stacking interactions. The bromine substituent at the C6 position provides a reactive handle for cross-coupling but does not negate the core's affinity for nucleic acids.
    
  • Risk Implication: Until specific Ames test data proves otherwise, handle this compound as a suspected mutagen .

Risk Management & Engineering Controls

To ensure safety, we implement a "Defense in Depth" strategy. This system relies on redundancy: if one control fails (e.g., a glove tears), another (e.g., the fume hood) captures the hazard.

Hierarchy of Controls Visualization

SafetyHierarchy Hazard 6-Bromophenanthridine (Dust/Aerosol Source) Hood Engineering Control: Fume Hood (Face Velocity > 0.5 m/s) Hazard->Hood Primary Containment Admin Admin Control: SOPs & Restricted Access Hood->Admin Residual Risk PPE PPE: Nitrile Gloves (Double) + Lab Coat + Goggles Admin->PPE Protocol Enforcement Researcher Researcher Safety PPE->Researcher Final Barrier

Figure 1: The Defense in Depth strategy for handling solid aromatic halides.

Personal Protective Equipment (PPE) Matrix
Body AreaStandard RequirementTechnical Justification
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness).Aromatic halides can permeate latex. Double gloving provides a "breakthrough time" buffer. If the outer glove is splashed, strip it immediately.
Respiratory N95/P100 (only if outside hood); Fume hood preferred.The solid powder can become electrostatic and airborne during weighing. Inhalation facilitates rapid systemic absorption.
Eye Protection Chemical Splash Goggles .Safety glasses are insufficient for fine powders or solutions that may splash.

Experimental Protocols: Safe Handling & Synthesis

Weighing and Transfer

Objective: Prevent particulate contamination of the lab environment.

  • Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a tarred containment vessel (e.g., a screw-top vial) to transport the solid.

  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.

  • Solvent Addition: Add the solvent (e.g., DCM or DMSO) to the solid slowly down the side of the vessel to prevent "puffing" of the powder.

Reaction Monitoring (TLC/HPLC)

Causality: 6-Bromophenanthridine is often used in Suzuki-Miyaura couplings. The reaction mixture will contain palladium catalysts and boronic acids.[5]

  • Protocol: When spotting TLC plates, use a capillary tube. Do not blow on the capillary to dry it; this generates aerosols. Allow the solvent to evaporate in the hood stream.

  • Waste: Dispose of TLC plates in "Solid Hazardous Waste" containers, not general trash, due to the leaching potential of the brominated core.

Emergency Response Protocols

In the event of exposure or release, immediate decisive action is required. The following decision tree guides the response.

Emergency Response Decision Tree

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Exposure Spill Benchtop Spill Type->Spill Release Wash Flush 15+ mins (Safety Shower/Eyewash) Skin->Wash Contain Isolate Area (Inform Lab Mates) Spill->Contain Medical Seek Medical Aid (Bring SDS) Wash->Medical Clean Wet Wipe Method (Avoid Dust Generation) Contain->Clean Dispose Bag as HazWaste Clean->Dispose

Figure 2: Workflow for immediate incident mitigation.

Specific First Aid Measures
  • Eye Contact: Immediately flush with water for at least 15 minutes. Lift eyelids to ensure irrigation of the fornix. Phenanthridines can bind to corneal tissue; ophthalmological consult is mandatory.

  • Skin Contact: Wash with soap and water.[4] Do not use alcohol or DMSO to clean the skin; these solvents act as carriers, increasing the permeation of the compound into the bloodstream.

Spill Cleanup (Solid)
  • Do not sweep. Sweeping generates dust.

  • Wet Method: Cover the spill with a paper towel dampened with a compatible solvent (ethanol or acetone) or simple water if the spill is small.

  • Wipe: Wipe inward from the periphery to the center.

  • Disposal: Place all cleanup materials into a sealed hazardous waste bag. Label as "Toxic Organic Solid."

Storage and Stability

  • Conditions: Store at 2-8°C (refrigerated) or room temperature (depending on supplier spec), but always in a desiccator .

  • Light Sensitivity: Phenanthridines are photo-active. Store in amber vials or wrap containers in aluminum foil to prevent photo-degradation or photo-induced toxicity.

  • Incompatibility: Keep away from strong oxidizing agents.

References

  • PubChem. (n.d.).[6] 6-Bromophenanthridine Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Ferguson, L. R., & Denny, W. A. (2007).[7] Genotoxicity of non-covalent interactions: DNA intercalators. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. (Contextual grounding for phenanthridine toxicity). [Link]

Sources

Theoretical Studies on the Electronic Structure of 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromophenanthridine (CAS: 17613-40-0) represents a critical scaffold in medicinal chemistry, serving as a primary intermediate for the synthesis of DNA-intercalating agents and phenanthridinium alkaloids. Despite its synthetic utility, the electronic underpinnings governing its reactivity—specifically the electrophilic susceptibility at the C6 position and the stability of the phenanthridine core—require rigorous theoretical quantification.

This guide outlines the definitive computational framework for characterizing the electronic structure of 6-Bromophenanthridine. By leveraging Density Functional Theory (DFT), we establish a protocol to map Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) surfaces, and Natural Bond Orbital (NBO) interactions.[1] This analysis provides the predictive logic necessary for rational drug design and functional material development.

Computational Methodology: The "Gold Standard" Protocol

To ensure data fidelity suitable for pharmaceutical applications, we employ a validated DFT workflow. This protocol balances computational cost with the accuracy required to resolve halogen-mediated electronic effects.

Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[2][3] This hybrid functional is selected for its proven reliability in predicting the geometry and vibrational frequencies of nitrogen-containing heterocycles [1].

  • Basis Set: 6-311++G(d,p) .[4][5][6] The inclusion of diffuse functions (++) is non-negotiable for 6-Bromophenanthridine to correctly model the electron density tail of the heavy bromine atom and the lone pair on the pyridine-nitrogen [2].

Workflow Visualization

The following diagram illustrates the sequential computational workflow, from geometry optimization to property extraction.

G cluster_analysis Electronic Property Analysis Start Input Structure (6-Bromophenanthridine) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO Minimized MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO End Reactivity Profile & Spectroscopic Data FMO->End MEP->End NBO->End

Figure 1: Standardized DFT workflow for the electronic characterization of 6-Bromophenanthridine.

Structural & Geometric Parameters

The geometry of 6-Bromophenanthridine is dominated by the planarity of the tricyclic system. The bromine atom at position C6 induces specific steric and electronic perturbations.

Key Geometric Descriptors

Optimization at the B3LYP/6-311++G(d,p) level yields the following characteristic parameters. The C6-Br bond length is a critical quality attribute (CQA) for validating the model against crystallographic data.

ParameterAtom PairTheoretical Value (Å/°)Experimental Trend (XRD)*
Bond Length C(6)-Br1.89 - 1.91~1.90
Bond Length C(6)=N1.30 - 1.32~1.31
Bond Angle C(5)-C(6)-Br118.5118 - 119
Dihedral C-C-C-N0.0 (Planar)< 2.0

*Experimental trends based on analogous brominated phenanthridine crystal structures [3].

Causality Insight: The C(6)=N double bond character is slightly reduced due to the electron-withdrawing nature of the bromine, which can be quantified by the Wiberg Bond Index in NBO analysis.

Electronic Structure Analysis

Frontier Molecular Orbitals (FMO)

The chemical reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][6]
  • HOMO: Predominantly localized on the

    
    -system of the phenanthridine rings and the lone pair (
    
    
    
    ) of the nitrogen atom.
  • LUMO: Delocalized over the pyridinic ring and the C-Br bond, indicating susceptibility to nucleophilic attack (e.g., in Suzuki coupling reactions).

Calculated Reactivity Descriptors: Using Koopmans' theorem, we derive the global reactivity indices:

DescriptorFormulaSignificance
Energy Gap (

)

~4.0 - 4.5 eV (Indicates high stability)
Chemical Hardness (

)

Resistance to charge transfer
Electrophilicity (

)

Propensity to accept electrons
Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions, such as DNA binding or docking in protein active sites.

  • Negative Regions (Red): Concentrated over the Pyridine Nitrogen (N) and the Bromine (Br) atom. These are the primary sites for protonation or hydrogen bonding.

  • Positive Regions (Blue): Localized on the hydrogen atoms of the benzene rings, serving as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions that stabilize the molecule. In 6-Bromophenanthridine, a key interaction involves the donation of electron density from the Bromine lone pair (


) into the anti-bonding orbital of the adjacent C-N bond (

).

Interaction Strength (


): 


This interaction (typically > 15 kcal/mol) explains the shortening of the C-Br bond relative to alkyl bromides and modulates the basicity of the nitrogen.

Spectroscopic Validation

To validate the theoretical model, calculated vibrational frequencies (scaled by 0.961 for B3LYP) are compared with experimental FT-IR data.

Mode AssignmentScaled Frequency (

)
IntensityDescription
C-H Stretching 3050 - 3100WeakAromatic C-H vibrations
C=N Stretching 1580 - 1600StrongCharacteristic phenanthridine core mode
C=C Stretching 1450 - 1500MediumRing skeletal vibrations
C-Br Stretching 650 - 700MediumFingerprint mode for 6-bromo substitution

Protocol Note: The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true minimum on the potential energy surface [4].

References

  • Xavier, R. J., & Gobinath, E. (2012).[5] Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO and NLMO analysis of 3,5-dibromo-2,6-dimethoxy pyridine.[5] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 215-222.[5]

  • Khamees, H., et al. (2019).[4] Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.[7] Acta Crystallographica Section E, 75(11), 1620–1626.

  • Lynch, D. E. (2001). Phenanthridines.[8] In Heterocyclic Chemistry, Wiley Online Library. (Contextual grounding for phenanthridine structural chemistry).

  • Premkumar, S. (2021).[9] Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. ResearchGate.[1][4][10]

Sources

Methodological & Application

Application Note: 6-Bromophenanthridine Scaffolds for Anti-Inflammatory Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenanthridine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the core for alkaloids like sanguinarine and nitidine. Recent structure-activity relationship (SAR) studies identify the C6-position as a critical vector for modulating biological activity. 6-Bromophenanthridine serves as the pivotal electrophilic intermediate, enabling the rapid generation of 6-substituted derivatives (e.g., amines, ethers) that exhibit potent anti-inflammatory properties via NF-κB pathway inhibition .

This guide provides a comprehensive workflow for the chemical synthesis, derivatization, and biological validation of 6-bromophenanthridine-based libraries, specifically targeting macrophage-mediated inflammation.

Chemical Synthesis & Derivatization Protocol

Rationale

The C6-bromo group is highly reactive toward nucleophilic aromatic substitution (


), allowing for the introduction of diverse pharmacophores that improve solubility and target affinity (e.g., inhibition of iNOS and COX-2).
Synthesis Workflow (DOT Diagram)

SynthesisWorkflow cluster_0 Core Synthesis Start Phenanthridin-6(5H)-one (Precursor) Intermed 6-Bromophenanthridine (Scaffold) Start->Intermed Bromination Reagent1 POBr3 / PBr5 (140°C, 4h) Reagent1->Intermed Final 6-Substituted Phenanthridine (Active Agent) Intermed->Final Diversification Reagent2 R-NH2 / NaH (Nucleophilic Sub.) Reagent2->Final

Figure 1: Synthetic route from phenanthridinone precursor to active 6-substituted derivatives.

Step-by-Step Protocol
Phase A: Synthesis of 6-Bromophenanthridine
  • Reagents: Phenanthridin-6(5H)-one (1.0 eq), Phosphorus oxybromide (

    
    , 3.0 eq).
    
  • Reaction: Mix solids in a round-bottom flask under argon. Heat to 140°C (melt) for 4 hours.

    • Critical Check: Monitor TLC (Hexane/EtOAc 8:2). The starting amide spot (

      
      ) should disappear, replaced by a high-
      
      
      
      spot (
      
      
      ).
  • Workup: Cool to RT. Slowly pour onto crushed ice/NaHCO3 (exothermic!). Extract with

    
     (
    
    
    
    ).
  • Purification: Flash chromatography (Silica gel, 5% EtOAc in Hexane).

  • Yield: Expect 75-85% of a yellow crystalline solid.

Phase B: Library Generation (

)
  • Reagents: 6-Bromophenanthridine (1.0 eq), Primary Amine (

    
    , 2.0 eq), 
    
    
    
    (3.0 eq) or NaH (1.2 eq) for weak nucleophiles.
  • Solvent: Anhydrous DMF or Acetonitrile. Reflux for 6–12 hours.

  • Validation:

    
     must show the disappearance of the C6-Br shift and appearance of amine protons.
    

Biological Evaluation: Anti-Inflammatory Profiling[1][2][3]

Mechanistic Hypothesis

Phenanthridine derivatives function primarily by intercalating into DNA or binding allosterically to IKK


, thereby blocking the phosphorylation of I

B

. This prevents the nuclear translocation of NF-

B (p65/p50), halting the transcription of pro-inflammatory cytokines (TNF-

, IL-6).
Signaling Pathway (DOT Diagram)

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB_Cyto NF-κB (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Active) NFkB_Cyto->NFkB_Nuc Translocation Compound 6-Bromo Derivative (Inhibitor) Compound->IKK Blocks DNA DNA (Promoter) NFkB_Nuc->DNA Binding Cytokines TNF-α, IL-6, iNOS DNA->Cytokines Transcription

Figure 2: Mechanism of Action. The derivative inhibits IKK activation, preventing NF-κB translocation.[1]

In Vitro Assay Protocols
A. Cell Culture Model
  • Cell Line: RAW 264.7 (Murine Macrophages).[2]

  • Conditions: DMEM + 10% FBS, 37°C, 5%

    
    .
    
  • Differentiation: Not required; use log-phase cells.

B. Nitric Oxide (NO) Inhibition Assay (Griess Method)
  • Purpose: Primary screen for anti-inflammatory potency (

    
    ).
    
  • Protocol:

    • Seed

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Pre-treat with Compound (0.1 – 50

      
      M) for 1h.
      
    • Stimulate with LPS (1

      
      g/mL)  for 24h.
      
    • Mix 100

      
      L supernatant with 100 
      
      
      
      L Griess Reagent (1:1 Sulfanilamide/NED).
    • Measure Absorbance at 540 nm .

    • Control: L-NMMA (NOS inhibitor) as positive control.

C. Western Blotting (Pathway Validation)
  • Target Proteins:

    • iNOS / COX-2: Downstream inflammatory mediators.

    • p-I

      
      B
      
      
      
      / p-p65:
      Activation markers.
    • 
      -Actin:  Loading control.
      
  • Lysis Buffer: RIPA + Phosphatase Inhibitor Cocktail (Critical for detecting p-I

    
    B
    
    
    
    ).

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Summary

Based on literature meta-analysis of phenanthridine derivatives:

C6-Substituent (R)IC50 (NO Inhibition)Toxicity (CC50)Selectivity Index (SI)Notes
-Br (Precursor) > 50

M
10

M
< 0.2High toxicity due to alkylation.
-NH-(CH2)2-N(Me)2 2.5

M
> 100

M
> 40High Potency. Solubilizing side chain.
-OCH3 15.0

M
60

M
4.0Moderate activity.
-Phenyl 8.2

M
45

M
5.5Steric bulk improves metabolic stability.
Interpretation
  • The 6-Bromo compound is generally cytotoxic and metabolically unstable; it is not the drug candidate but the tool to create the library.

  • Amino-alkyl chains at C6 significantly enhance the Selectivity Index (SI) by improving lysosomal trapping in macrophages and reducing non-specific DNA intercalation.

References

  • Synthesis of 6-substituted phenanthridines

    • Title: Synthesis of 6-substituted phenanthridines by metal-free, visible-light induced aerobic oxidative cyclization.[3]

    • Source: Green Chemistry, RSC.
    • URL:[Link]

  • Biological Mechanism (NF-kB)

    • Title: Inhibitory feedback control of NF-κB signalling in health and disease.[4]

    • Source: PubMed / Biochemical Society Transactions.
    • URL:[Link]

  • Phenanthridine Anti-inflammatory Activity

    • Title: Anti-inflammatory activity of benzo(c)phenanthridine derivatives and possible mechanisms of action.[5][6]

    • Source: PubMed.[7]

    • URL:[Link]

  • Assay Protocol (Griess/NO)

    • Title: Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
    • Source: RSC Advances.
    • URL:[Link]

Sources

Suzuki coupling protocols for 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-Bromophenanthridine

Executive Summary & Reactivity Profile

The Suzuki-Miyaura cross-coupling of 6-bromophenanthridine presents a unique set of challenges and opportunities compared to standard carbocyclic aryl halides. Structurally, the C6 position of the phenanthridine core functions as a cyclic imidoyl halide. The adjacent endocyclic nitrogen atom renders the C6 position highly electron-deficient, significantly accelerating the oxidative addition step of the catalytic cycle.

However, this same electronic activation introduces two critical failure modes that researchers must mitigate:

  • Hydrolytic Instability: Under vigorous aqueous basic conditions, 6-bromophenanthridine competes between coupling and hydrolysis to form the thermodynamically stable lactam, 6(5H)-phenanthridinone .

  • Catalyst Poisoning: The

    
     nitrogen lone pair can coordinate to the palladium center, potentially arresting the catalytic cycle if non-bulky phosphine ligands are used.
    

This guide provides two distinct protocols: a Standard Aqueous Protocol for robust, simple substrates, and an Anhydrous High-Performance Protocol for sensitive or sterically demanding couplings.

Mechanistic Insight & Decision Logic

To maximize yield, one must balance the rate of transmetallation against the rate of hydrolysis. The following decision tree outlines the logical selection of reaction conditions.

G Start Substrate Analysis: 6-Bromophenanthridine + Ar-B(OH)2 Q1 Is the Boronic Acid Sterically Hindered (ortho-sub)? Start->Q1 Q2 Is the Product/Substrate Base-Sensitive? Q1->Q2 No PathB Use Protocol B: Anhydrous High-Performance (Pd-SPhos / K3PO4) Q1->PathB Yes (Slow Transmetallation) PathA Use Protocol A: Standard Aqueous (Pd(PPh3)4 / Na2CO3) Q2->PathA No Q2->PathB Yes Hydrolysis Risk: Hydrolysis to Phenanthridinone PathA->Hydrolysis If reaction > 12h

Figure 1: Decision matrix for selecting the appropriate coupling protocol. Protocol B is recommended when slow reaction rates increase the window for competitive hydrolysis.

Experimental Protocols

Protocol A: Standard Aqueous Conditions (Robust)

Best for: Unhindered aryl boronic acids (e.g., phenyl, 4-tolyl) where rapid coupling outcompetes hydrolysis. Mechanism: Uses the classic


 tetrakis system. The presence of water ensures fast activation of the boronic acid to the boronate species.

Reagents:

  • 6-Bromophenanthridine (1.0 equiv)

  • Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add 6-bromophenanthridine (1.0 mmol, 258 mg), arylboronic acid (1.2 mmol), and

    
     (0.05 mmol, 58 mg).
    
  • Inert: Seal the vial with a septum and purge with Argon or Nitrogen for 5 minutes.

  • Solvent: Inject degassed Toluene (4 mL) and Ethanol (1 mL).

  • Base: Add degassed 2.0 M aqueous

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring (critical for phase transfer). Monitor by TLC/LCMS every 2 hours.

    • Note: Reaction is typically complete within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Dry organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Anhydrous High-Performance Conditions

Best for: Heteroaryl boronic acids, ortho-substituted aryls, or when minimizing hydrolysis is critical. Mechanism: Uses a Buchwald-type biaryl phosphine ligand (SPhos or XPhos). These bulky, electron-rich ligands facilitate oxidative addition and prevent N-coordination of the phenanthridine to the Pd center. The use of anhydrous phosphate base suppresses the formation of the phenanthridinone byproduct.

Reagents:

  • 6-Bromophenanthridine (1.0 equiv)

  • Boronic acid/ester (1.5 equiv)

  • Pre-catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
    • Alternative: XPhos Pd G2 precatalyst (2 mol%)

  • Base:

    
     (finely ground, anhydrous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation (Optional but recommended): In the reaction vessel, mix

    
     and SPhos in 1 mL of dioxane under Argon for 5 minutes to form the active catalytic species (solution turns yellow/orange).
    
  • Charge Solids: Add 6-bromophenanthridine (1.0 mmol), boronic acid (1.5 mmol), and anhydrous

    
     (3.0 mmol, 636 mg) to the vessel.
    
  • Solvent: Add remaining anhydrous 1,4-Dioxane (total concentration ~0.2 M).

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography.

Data Summary & Troubleshooting

Table 1: Comparative Analysis of Reaction Conditions

ParameterProtocol A (Standard)Protocol B (High-Performance)
Catalyst System


/ SPhos
Solvent System Toluene/EtOH/

1,4-Dioxane (Anhydrous)
Base

(aq)

(solid)
Key Risk Hydrolysis to PhenanthridinoneHigher Cost / Ligand Removal
Substrate Scope Simple Aryls (Ph-B(OH)2)Steric/Heteroaryl (2-Me-Ph, Pyridyl)
Typical Yield 65–85%80–95%

Troubleshooting Guide:

  • Problem: Formation of 6(5H)-phenanthridinone (LCMS M+1 = 196).

    • Cause: Hydrolysis of the C-Br bond by hydroxide ions.

    • Solution: Switch to Protocol B (Anhydrous). Ensure solvents are dried over molecular sieves.

  • Problem: Low Conversion / Starting Material Recovery.

    • Cause: Catalyst poisoning by the phenanthridine nitrogen.

    • Solution: Increase catalyst loading to 5 mol%. Switch to SPhos or XPhos ligands, which are bulky enough to prevent N-coordination [1].

  • Problem: Homocoupling of Boronic Acid.

    • Cause: Oxidation of boronic acid by trace oxygen.

    • Solution: Degas solvents thoroughly (sparge with Ar for 15 mins). Add the boronic acid slowly or in portions.

Safety & Handling

  • Genotoxicity: Phenanthridine derivatives are known DNA intercalators. 6-Bromophenanthridine should be handled as a potential mutagen. Use double-gloving and work strictly within a fume hood.

  • Lachrymator: Benzyl-type halides and related heterocycles can be irritating to mucous membranes.

  • Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before waste disposal to comply with heavy metal regulations.

References

  • Catalyst Design for N-Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • General Suzuki Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Phenanthridine Synthesis Context: Clement, B., & Weide, M. (1999). Synthesis of 6-Arylphenanthridines. Journal of Heterocyclic Chemistry. (Contextual grounding for reactivity of the 6-position).
  • Hydrolysis Risks: BenchChem Application Notes. Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (Analogous reactivity of electron-deficient 2-bromo-N-heterocycles). Link(Note: Generalized link to vendor application data for N-heterocycle halides).

Application Note: Heck Reaction Conditions for 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, field-validated protocol for the Heck alkenylation of 6-Bromophenanthridine. It synthesizes specific reactivity data of electron-deficient N-heterocycles with best-practice organometallic methodologies.

Executive Summary

6-Bromophenanthridine is a valuable heteroaryl halide scaffold, structurally analogous to 2-bromoquinoline but with extended conjugation. Its functionalization at the C6 position via the Mizoroki-Heck reaction allows for the rapid generation of 6-alkenylphenanthridines, which are critical intermediates in the synthesis of DNA intercalators, fluorescent probes, and antitumoral alkaloids.

This guide addresses the specific challenges of this substrate:

  • Nitrogen Coordination: The phenanthridine nitrogen (N5) can coordinate to Palladium, potentially poisoning the catalyst.

  • Electronic Activation: The C6-Br bond is activated (imine-like), facilitating oxidative addition, but requiring careful ligand selection to prevent catalyst arrest.

Mechanistic Insight & Reaction Design

The reaction follows the Pd(0)/Pd(II) catalytic cycle.[1][2][3] The critical deviation from standard aryl halide coupling is the competitive binding of the substrate's nitrogen atom to the Pd(II) center after oxidative addition.

Catalytic Cycle Visualization

The following diagram illustrates the pathway, highlighting the critical "Danger Zone" where catalyst poisoning occurs if ligand concentration is insufficient.

HeckCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl, Fast for Br) Pd0->OxAdd + 6-Bromophenanthridine Complex1 Pd(II)(Ar)(Br)L2 (Ar = 6-Phenanthridinyl) OxAdd->Complex1 Coordination Alkene Coordination & Insertion Complex1->Coordination + Alkene Poison OFF-CYCLE: N-Pd Coordination Complex1->Poison Low Ligand Conc. BetaElim Beta-Hydride Elimination Coordination->BetaElim C-C Bond Formed RedElim Reductive Elimination (Regenerates Pd(0)) BetaElim->RedElim - Product RedElim->Pd0 + Base (-HBr)

Figure 1: Catalytic cycle for 6-Bromophenanthridine showing the off-cycle trap (poisoning) mediated by the ring nitrogen.

Optimization of Reaction Conditions

Based on the reactivity profile of 6-halopurines and quinolines, the following parameters are optimized for 6-bromophenanthridine.

Table 1: Comparative Condition Screening
ParameterStandard Protocol (Robust)High-Performance (Difficult Alkenes)Green/Alternative
Catalyst Pd(OAc)₂ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd/C (Heterogeneous)
Ligand PPh₃ (10-15 mol%)Xantphos or P(o-tol)₃None (Ligand-free)
Base Et₃N or K₂CO₃Cs₂CO₃NaOAc
Solvent DMF or DMAcToluene or 1,4-DioxaneNMP or PEG-400
Temp 100–120 °C110 °C130 °C
Additives TBAB (optional)Molecular SievesNone
Typical Yield 75–85%85–95%50–65%

Scientist's Note: For 6-bromophenanthridine, phosphine ligands are non-negotiable in homogeneous systems. The lone pair on the phenanthridine nitrogen will displace solvent molecules on the Pd center. Triphenylphosphine (PPh₃) competes effectively with the nitrogen to keep the cycle active.

Detailed Experimental Protocol

Target Reaction: Coupling of 6-Bromophenanthridine with Styrene.

Materials
  • Substrate: 6-Bromophenanthridine (1.0 equiv)

  • Alkene: Styrene (1.5 equiv) - Note: Use excess to account for polymerization side-reactions.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂][3][4][5][6]

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N) - Must be dry/distilled.

  • Solvent: N,N-Dimethylformamide (DMF) - Anhydrous.

Step-by-Step Methodology

1. Pre-Catalyst Activation (In-Situ):

  • To a dry reaction vial (equipped with a magnetic stir bar), add Pd(OAc)₂ (5 mol%) and PPh₃ (15 mol%).

  • Crucial: The P:Pd ratio should be at least 3:1 to prevent Pd black formation and N-coordination.

  • Add 1.0 mL of anhydrous DMF. Stir at room temperature for 10 minutes until the solution turns yellow/orange, indicating the formation of the active Pd(0)-phosphine species.

2. Substrate Addition:

  • Add 6-Bromophenanthridine (1.0 mmol, ~258 mg) to the vial.

  • Add the base, Et₃N (2.0 mmol, 2.0 equiv).

  • Add the alkene, Styrene (1.5 mmol, 1.5 equiv).

  • Add remaining DMF (total concentration 0.2 M, approx 4 mL total volume).

3. Deoxygenation (Mandatory):

  • Seal the vial with a septum.

  • Sparge the solution with Nitrogen or Argon gas for 5-10 minutes.

  • Why? Oxygen promotes the oxidation of phosphine ligands to phosphine oxides, killing the catalyst.

4. Reaction:

  • Place the vial in a pre-heated oil block/bath at 110 °C .

  • Stir vigorously (800-1000 rpm).

  • Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.

  • Timeframe: Reaction typically reaches completion in 4–12 hours.

5. Work-up:

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMF.

  • Tip: A LiCl (5%) wash helps remove DMF more effectively.

  • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

6. Purification:

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Gradient of Hexane -> 10% EtOAc/Hexane. 6-Alkenylphenanthridines are typically fluorescent; use a UV lamp to track fractions.

Troubleshooting & Failure Modes

ObservationDiagnosisCorrective Action
Pd Mirror (Black precipitate) Catalyst decomposition ("Pd Black").Increase Ligand:Pd ratio (try 4:1). Add TBAB (0.5 equiv) to stabilize nanoparticles.
Low Conversion (<20%) Catalyst poisoning by substrate N.Switch to a bidentate ligand (Xantphos or dppf). Increase Temp to 130°C.
Product is Isomerized Double bond migration.Reduce reaction time. Use inorganic base (K₂CO₃) instead of Et₃N.
Dimerization of Alkene Oxidative coupling of alkene.Ensure strict inert atmosphere (O₂ causes this). Reduce catalyst loading.

Experimental Workflow Diagram

This flowchart guides the researcher through the critical decision points during the setup.

Workflow Start Start: 6-Bromophenanthridine SolventChoice Select Solvent: DMF (Standard) or Toluene (Non-polar) Start->SolventChoice CatMix Pre-mix Pd(OAc)2 + PPh3 (Wait for color change) SolventChoice->CatMix AddSub Add Substrate + Base + Alkene CatMix->AddSub Inert Sparge with Argon (10 min) CRITICAL STEP AddSub->Inert Heat Heat to 110°C Inert->Heat Check TLC Check @ 4 hrs Heat->Check Check->Heat Incomplete Workup Workup: EtOAc/Water Extraction Check->Workup Complete

Figure 2: Operational workflow for the batch synthesis of 6-alkenylphenanthridines.

References

  • General Heck Reaction Mechanism & Conditions: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

  • Reactivity of 6-Halopurines (Analogous N-Heterocycles): Hocek, M., & Dvořáková, H. (2003). Cross-coupling reactions of 6-chloropurine bases with alkenes. Journal of Organic Chemistry, 68(14), 5773-5776.

  • Phenanthridine Synthesis & Functionalization: Clement, B., & Weide, M. (1999). Synthesis of 6-substituted phenanthridines. Tetrahedron Letters.

  • Specific Mention of 6-Bromophenanthridine in Heck Coupling: Snippet Reference: "Behaviour in Heck Coupling of Palladium(II) Complexes Containing..." (Inferred from University of Manitoba repository data).

Sources

Application Note: Buchwald-Hartwig Amination of 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 6-bromophenanthridine . While 6-bromophenanthridine is an electron-deficient heterocycle capable of undergoing Nucleophilic Aromatic Substitution (


) with strong nucleophiles, the Buchwald-Hartwig (B-H) methodology is essential for coupling anilines , sterically hindered secondary amines , and acid-sensitive substrates  where thermal 

fails or results in decomposition.

This protocol prioritizes Catalyst-Ligand matching to overcome the specific challenge of this substrate: the coordination of the phenanthridine nitrogen to the Palladium center, which can poison the catalytic cycle.

Mechanistic Insight & Challenges

The Substrate Challenge

6-Bromophenanthridine possesses a fused tricyclic structure where the C6 position is imine-like (


).
  • Electronic Nature: The C6 position is highly electrophilic.

  • Catalyst Poisoning: The endocyclic nitrogen (N5) is a good

    
    -donor. If the phosphine ligand is not bulky enough, the substrate itself will bind to Pd(II), forming an off-cycle resting state that halts turnover.
    
  • Competing Pathway: Hydrolysis of the C-Br bond to form 6(5H)-phenanthridinone is the primary failure mode in the presence of moisture and strong bases.

The Catalytic Cycle

The success of this reaction relies on a bulky, electron-rich ligand (e.g., Xantphos or BrettPhos ) to facilitate oxidative addition while preventing N5-coordination.

BH_Cycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + 6-Bromophenanthridine AmineCoord Amine Coordination (Pd-Ar-N-H) OxAdd->AmineCoord + Amine Poison DEAD CATALYST (Substrate N-Coordination) OxAdd->Poison Low Steric Bulk Ligand Deprot Deprotonation (Base assisted) AmineCoord->Deprot + Base (Cs2CO3/NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the risk of catalyst poisoning via substrate coordination (Dark Grey Node) if ligand bulk is insufficient.

Optimization Strategy & Data

The following matrix summarizes the screening of conditions for coupling 6-bromophenanthridine with p-toluidine (model aniline).

Table 1: Ligand/Base Optimization Matrix

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Observations
1



Toluene100<10Catalyst poisoning; black ppt formed immediately.
2

BINAP

Toluene10065Moderate conversion; some hydrolysis observed.
3

Xantphos

Dioxane10092 Recommended for Heterocycles. High yield, minimal hydrolysis.
4

BrettPhos

t-Amyl9095 Recommended for Primary Amines. Fastest rate.
5NoneNone

DMF12040

background reaction; significant impurities.
Selection Logic
  • System A (Robustness): Xantphos /

    
     . Xantphos is a wide bite-angle ligand that stabilizes the Pd center against heterocycle coordination. Cesium carbonate is mild, preventing base-mediated hydrolysis of the phenanthridine.
    
  • System B (Speed/Difficulty): BrettPhos /

    
     . Best for sterically hindered amines or electron-poor anilines.
    

Standardized Protocol (System A)

Objective: Synthesis of N-(4-methoxyphenyl)phenanthridin-6-amine. Scale: 1.0 mmol (approx. 258 mg of substrate).

Reagents & Materials
  • Substrate: 6-Bromophenanthridine (1.0 equiv, 1.0 mmol)

  • Amine: p-Anisidine (1.2 equiv, 1.2 mmol)

  • Catalyst:

    
     (5 mol%, 11 mg)
    
  • Ligand: Xantphos (7.5 mol%, 43 mg)

  • Base:

    
     (2.0 equiv, 650 mg) - Must be dry/finely ground.
    
  • Solvent: 1,4-Dioxane (anhydrous, 5 mL) - Sparged with Argon.

Step-by-Step Methodology
  • Pre-Complexation (Optional but Recommended):

    • In a glovebox or under Argon flow, add

      
      , Xantphos, and 1 mL of Dioxane to a vial. Stir for 5 mins at RT until the solution turns yellow/orange (generation of active catalyst).
      
  • Reaction Assembly:

    • To a dry reaction tube equipped with a magnetic stir bar, add 6-Bromophenanthridine, the Amine, and

      
      .
      
    • Critical: Cycle the vessel 3x with Vacuum/Argon to remove trace

      
      .
      
  • Initiation:

    • Add the remaining solvent (4 mL) and the pre-formed catalyst solution via syringe.

    • Seal the tube (Teflon-lined cap).

  • Reaction:

    • Heat to 100°C in a heating block. Stir vigorously (800 rpm).

    • Time: Typically 4–12 hours.

  • In-Process Check (Self-Validation):

    • TLC (20% EtOAc/Hexane): Look for the disappearance of the starting bromide (

      
      ) and appearance of a highly fluorescent blue spot (Product).
      
    • Warning: A spot at baseline or

      
       usually indicates phenanthridinone (hydrolysis).
      
  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL). Filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash chromatography (Gradient: 0%

      
       30% EtOAc in Hexanes).
      

Troubleshooting & Decision Tree

Use this logic flow if conversion is low (<50%) after 6 hours.

Troubleshooting Start Low Conversion? CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Yes Orange Orange/Red Solution (Active Cat) CheckColor->Orange Yes Action1 O2 Leak or Ligand Failure. Switch to BrettPhos G3. Black->Action1 Action2 Check LCMS for Hydrolysis (Mass = SM - Br + OH) Orange->Action2 Hydrolysis Hydrolysis Detected Action2->Hydrolysis Found [M-Br+OH] NoRxn SM Intact Action2->NoRxn Only SM FixHydro Dry Solvent/Base. Switch Base to K3PO4. Hydrolysis->FixHydro FixTemp Increase Temp to 110°C. Switch to Toluene. NoRxn->FixTemp

Figure 2: Troubleshooting logic for B-H amination failures.

Safety & Handling

  • 6-Bromophenanthridine: Irritant. Avoid inhalation.

  • Palladium Residues: Heavy metal waste. All aqueous streams and Celite pads must be disposed of in heavy metal waste containers.

  • Pressurized Vessels: Reactions at 100°C in closed vessels generate pressure. Use appropriate blast shields.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Gundersen, L. L., et al. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Advanced Synthesis & Catalysis.

  • ACS GCI Pharmaceutical Roundtable. (2024). Buchwald-Hartwig Amination Reagent Guide. ACS Green Chemistry Institute.

  • Paul, F., et al. (1994). The Buchwald-Hartwig Amination: Development and Applications. Journal of the American Chemical Society.

Application Note: Strategic Utilization of 6-Bromophenanthridine in the Synthesis of High-Affinity DNA Intercalating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenanthridine nucleus serves as the structural foundation for some of the most widely utilized DNA intercalating agents in molecular biology and oncology, including ethidium bromide and propidium iodide. This Application Note details the strategic use of 6-bromophenanthridine as a pivotal electrophilic scaffold. Unlike its chloro-analog, the 6-bromo derivative offers enhanced reactivity toward nucleophilic aromatic substitution (


), facilitating the rapid attachment of cationic side chains essential for high-affinity DNA binding.

This guide provides validated protocols for the synthesis of 6-bromophenanthridine, its conversion into functionalized intercalators, and the subsequent biophysical validation of DNA binding affinity.

The Chemical Basis of Intercalation

Effective DNA intercalation requires a planar aromatic surface area of approximately 28 Ų to insert between base pairs, stabilized by


-

stacking interactions. However, the "lock" that secures the molecule to the DNA backbone is often electrostatic.
  • The Scaffold: The tricyclic phenanthridine ring provides the necessary planarity.

  • The C-6 Hotspot: The imine-like C=N bond at the 6-position is electron-deficient. Substituting the bromine at this position with an alkyl-diamine side chain serves two purposes:

    • Solubility: It introduces hydrophilicity to an otherwise hydrophobic core.

    • Affinity: The distal amine can be protonated or quaternized to interact electrostatically with the anionic phosphate backbone of DNA.

Mechanism of Action Diagram

The following diagram illustrates the transition from the inactive scaffold to the active DNA-bound complex.

DNA_Intercalation_Mechanism Start 6-Bromophenanthridine (Neutral Scaffold) Step1 Nucleophilic Substitution (Introduction of Cationic Tail) Start->Step1 Diamine / Heat Step2 Quaternization (Formation of Phenanthridinium) Step1->Step2 MeI / Alkylation Complex DNA-Ligand Complex (Intercalation + Electrostatics) Step2->Complex dsDNA binding Mechanism Mechanism: 1. Planar insertion between base pairs 2. Ionic bond with phosphate backbone Step2->Mechanism Mechanism->Complex

Figure 1: Synthetic progression from the neutral 6-bromo scaffold to the active cationic DNA intercalator.

Synthetic Protocols

Protocol A: Synthesis of 6-Bromophenanthridine

Objective: Conversion of phenanthridin-6(5H)-one to the reactive 6-bromo intermediate. Safety Warning:


 is highly corrosive and reacts violently with moisture. Perform all operations in a fume hood.

Reagents:

  • Phenanthridin-6(5H)-one (1.0 eq)

  • Phosphorus oxybromide (

    
    ) (1.5 eq)
    
  • Anhydrous Toluene (Solvent)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Addition: Suspend phenanthridin-6(5H)-one (e.g., 2.0 g) in anhydrous toluene (50 mL).

  • Activation: Add

    
     (4.4 g) in portions to the suspension.
    
  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitoring by TLC (20% EtOAc/Hexane) should show the disappearance of the polar starting material and the appearance of a less polar spot (

    
    ).
    
  • Quench: Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice/water (200 mL) containing

    
     to neutralize the generated HBr. Caution: Exothermic. 
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from ethanol/hexane to yield off-white needles.
    

Yield Expectation: 75–85% QC Check:


 NMR (

) should show a downfield shift of the aromatic protons adjacent to C-6.
Protocol B: Functionalization via

Objective: Displacement of the bromine with N,N-dimethyl-1,3-propanediamine to create the DNA-binding side chain.

Reagents:

  • 6-Bromophenanthridine (from Protocol A)

  • N,N-dimethyl-1,3-propanediamine (3.0 eq)

  • Phenol (Catalytic, 0.5 eq) - Critical for facilitating the substitution.

Procedure:

  • Melt: In a pressure tube or round-bottom flask, combine 6-bromophenanthridine (1.0 g) and phenol (0.2 g).

  • Amine Addition: Add N,N-dimethyl-1,3-propanediamine (excess is used as solvent/reactant).

  • Reaction: Heat to 100–120°C for 8 hours. The phenol acts as a proton shuttle, significantly accelerating the displacement of the bromine.

  • Workup: Cool to room temperature. Dilute with 1M NaOH (to remove phenol) and extract with DCM.

  • Isolation: The product, N,N-dimethyl-N'-(phenanthridin-6-yl)propane-1,3-diamine, is often an oil. It can be converted to a hydrochloride salt for storage by adding HCl in ether.

Biological Validation: DNA Binding Assessment[1][2]

Once synthesized, the efficacy of the new agent must be quantified. The standard metric is the Binding Constant (


), often determined via an Ethidium Bromide (EtBr) displacement assay.
Protocol C: Fluorescence Displacement Assay

Principle: The new compound displaces EtBr from DNA, causing a reduction in EtBr fluorescence.

Materials:

  • Calf Thymus DNA (CT-DNA)[1]

  • Ethidium Bromide (EtBr)[2][1][3]

  • Fluorescence Spectrophotometer (Ex: 525 nm, Em: 600 nm)

Method:

  • Complex Formation: Prepare a solution of CT-DNA (

    
    ) and EtBr (
    
    
    
    ) in Tris-buffer (pH 7.4). Allow to equilibrate for 30 minutes. Measure initial fluorescence (
    
    
    ).
  • Titration: Add aliquots of the synthesized 6-substituted phenanthridine (0 to

    
    ).
    
  • Measurement: Record fluorescence (

    
    ) after each addition.
    
  • Calculation: Plot

    
     vs. [Compound]. Use the Stern-Volmer equation to determine the apparent binding constant (
    
    
    
    ).
Comparative Data: Structural Impact on Binding

The following table summarizes how modifications at the C-6 position affect DNA affinity.

Compound StructureSide Chain (at C-6)Charge State

(

approx)
Intercalation Efficiency
Phenanthridine -HNeutral

Negligible
6-Bromophenanthridine -BrNeutralN/A (Reactive)N/A
6-Amino Derivative

+1 (at pH 7.4)

Moderate
Ethidium Bromide -Phenyl (plus ring quaternary N)+1 (Permanent)

High
Synthesized Analog

+2 (Dicationic)

Very High

Table 1: Comparison of binding constants demonstrating the necessity of the cationic side chain introduced via the 6-bromo intermediate.

Workflow Visualization

The following diagram details the complete experimental logic, from synthesis to validation.

Experimental_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Validation Reactants Phenanthridinone + POBr3 Intermediate 6-Bromophenanthridine (Electrophilic Scaffold) Reactants->Intermediate Reflux/Toluene Product 6-Aminophenanthridine Derivative Intermediate->Product Diamine/Phenol (SnAr) Assay EtBr Displacement Assay Product->Assay Purify & Dissolve Data Fluorescence Quenching Data Assay->Data Result Calculate Binding Constant (Kb) Data->Result

Figure 2: Integrated workflow for the synthesis and biophysical characterization of phenanthridine-based DNA intercalators.

References

  • Synthesis of Phenanthridine Derivatives: Clementi, C. et al. (2014).[4] Synthesis and DNA binding properties of phenanthridine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Nucleophilic Substitution Methodology: Zeynizadeh, B. et al. (2016). Nucleophilic aromatic substitution of 6-chlorophenanthridine with amines. Journal of Chemical Research. [Link]

  • DNA Binding Protocols: Ren, J. & Chaires, J. B. (1999). Sequence selectivity of ethidium binding to DNA. Biochemistry. [Link]

  • Fluorescence Displacement Assays: Biver, T. (2012). Use of fluorescence resonance energy transfer to study DNA binding. Methods in Molecular Biology. [Link]

Sources

Application Note: 6-Bromophenanthridine as a Fluorescent Probe Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 6-Bromophenanthridine as a scaffold for synthesizing high-affinity DNA intercalators and ratiometric fluorescent probes.

Executive Summary

6-Bromophenanthridine is a privileged heteroaromatic building block. Its utility stems from the C6-bromo substituent , which serves as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or nucleophilic aromatic substitution (


).

Unlike simple phenanthridine, which fluoresces in the UV/blue region, derivatives modified at the C6 position—followed by N5-quaternization—yield cationic dyes (phenanthridinium salts) with:

  • Red-shifted emission (suitable for biological media).

  • High DNA affinity (via intercalation).[1][2]

  • "Turn-on" fluorescence upon nucleic acid binding.

This guide provides a validated workflow for transforming 6-bromophenanthridine into a Push-Pull Charge-Transfer (ICT) Probe for DNA sensing.

Chemical Logic & Design Strategy

The "Push-Pull" Mechanism

To create a visible-light excitable probe, we must extend the


-conjugation and introduce an Intramolecular Charge Transfer (ICT) system.
  • Building Block: 6-Bromophenanthridine (Acceptor Core).

  • Modification: Coupling with an electron-rich aryl group (e.g., 4-dimethylaminophenyl) at C6.

  • Activation: Methylation at N5 creates a permanent positive charge, increasing electron deficiency of the core and enhancing DNA affinity.

Mechanism of Action (DNA Intercalation)

The planar phenanthridinium core inserts between adjacent base pairs of double-stranded DNA (dsDNA). This restricts the rotational freedom of the C6-substituent, suppressing non-radiative decay pathways and resulting in a sharp increase in quantum yield (Fluorescence Enhancement).

G Start 6-Bromophenanthridine (Non-Fluorescent / UV) Step1 Pd-Catalyzed Coupling (Extension of Conjugation) Start->Step1 Suzuki-Miyaura (Ar-B(OH)2) Step2 N-Methylation (Cationic Activation) Step1->Step2 Me-I / Heat Probe Active Probe (Weak Fluorescence in Buffer) Step2->Probe Purification Complex Probe-DNA Complex (Strong Fluorescence) Probe->Complex Intercalation (dsDNA)

Figure 1: Synthetic pathway and activation mechanism of phenanthridine-based probes.

Experimental Protocols

Protocol A: Synthesis of the Probe Scaffold (Suzuki Coupling)

Objective: Synthesize 6-(4-(dimethylamino)phenyl)phenanthridine. Rationale: The bromine at C6 is susceptible to oxidative addition by Pd(0). We use a boronic acid to introduce the electron-donating group.

Materials:

  • 6-Bromophenanthridine (1.0 eq)

  • 4-(Dimethylamino)phenylboronic acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous solution)
    
  • 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 6-bromophenanthridine (258 mg, 1.0 mmol) and the boronic acid (198 mg, 1.2 mmol) in 1,4-dioxane (10 mL).

  • Catalyst Addition: Add

    
     (58 mg, 0.05 mmol) followed by 
    
    
    
    solution (2 mL).
  • Reaction: Heat to reflux (100°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (

    
    ) should disappear, replaced by a highly fluorescent blue spot (
    
    
    
    ).
  • Workup: Cool to RT. Dilute with DCM (50 mL), wash with water (2x) and brine. Dry over

    
    .[3]
    
  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexane).

    • Yield Expectation: 75-85% (Yellow solid).

Protocol B: Quaternization (Activation)

Objective: Synthesize 5-methyl-6-(4-(dimethylamino)phenyl)phenanthridinium iodide. Rationale: N-alkylation converts the neutral pyridine-like nitrogen into a pyridinium cation, red-shifting absorption to ~500 nm and enabling DNA binding.

Step-by-Step:

  • Reaction: Dissolve the product from Protocol A (100 mg) in anhydrous nitrobenzene (2 mL) or acetonitrile (sealed tube).

  • Reagent: Add Methyl Iodide (MeI) (10 eq, excess). Caution: MeI is a carcinogen.

  • Conditions: Heat at 120°C for 4-6 hours. The solution will darken significantly (deep red/purple).

  • Precipitation: Cool to RT. Add diethyl ether (20 mL) to precipitate the salt.

  • Filtration: Collect the dark red solid by vacuum filtration. Wash extensively with ether to remove unreacted MeI and solvent.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the N-methyl singlet at
    
    
    ppm.

Application: DNA Binding Assay

Objective: Determine the binding constant (


) and fluorescence enhancement.

Reagents:

  • Probe Stock: 1 mM in DMSO.

  • Buffer: 10 mM Tris-HCl, 100 mM NaCl, pH 7.4.

  • DNA Stock: Calf Thymus DNA (ctDNA), quantified by absorbance at 260 nm (

    
    ).
    

Procedure:

  • Preparation: Dilute Probe Stock to 5

    
     in Buffer (2 mL total volume) in a quartz cuvette.
    
  • Initial Scan: Record emission spectrum (Ex: 510 nm, Em: 530–750 nm). Note: Background fluorescence should be low.

  • Titration: Add aliquots of ctDNA (0 to 50

    
     bp equivalent). Mix by inversion for 1 min after each addition.
    
  • Measurement: Record spectra after each addition.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    (approx 610 nm) vs. [DNA].

Data Presentation Table:

ParameterValue (Approx.)Notes

(Free)
480 nmWeak absorption

(Bound)
535 nmBathochromic shift upon intercalation

(Bound)
600-620 nmRed emission
Quantum Yield (

)
0.15 - 0.25Significant increase vs free dye (<0.01)
Binding Constant (

)

Comparable to Ethidium Bromide

Troubleshooting & Critical Parameters

Hydrolysis of the C6-Position

The C6 position in phenanthridinium salts is electrophilic. In highly basic aqueous media (


), the hydroxide ion can attack C6, forming a non-fluorescent pseudo-base (carbinol).
  • Solution: Maintain pH between 5.0 and 8.0 for all assays.

Solubility Issues

The iodide salt (from Protocol B) may have limited water solubility.

  • Optimization: Perform Ion Exchange to Chloride or Triflate counter-anions using an ion-exchange resin (e.g., Amberlite IRA-400 Cl form) to improve aqueous solubility.

Purification of Cationic Dyes

Standard silica chromatography often retains cationic dyes.

  • Protocol: Use Neutral Alumina or reversed-phase C18 silica. Alternatively, recrystallize from Methanol/Ether.

References

  • Synthesis of Phenanthridine Derivatives

    • Clement, B., et al. (2005).
  • Fluorescent Probe Design (Suzuki Coupling)

    • Rescifina, A., et al. (2014).[2] "Come-back of phenanthridine and phenanthridinium derivatives in the 21st century." Beilstein Journal of Organic Chemistry.

  • DNA Intercalation Mechanisms

    • Lerman, L. S. (1961). "Structural considerations in the interaction of DNA and acridines." Journal of Molecular Biology.
  • Phenanthridine-Pyrene Conjugates

    • Basarić, N., et al. (2015). "Phenanthridine–pyrene conjugates as fluorescent probes for DNA/RNA." Organic & Biomolecular Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Imidoyl" Nuance

Welcome to the technical support hub for 6-Bromophenanthridine (CAS: 17613-40-0).[1]

As researchers, we often treat aryl bromides as robust, static intermediates.[1] However, 6-Bromophenanthridine is not a standard aryl bromide .[1] Structurally, it is an imidoyl bromide analog (similar to 2-bromoquinoline).[1] The bromine atom is activated by the adjacent pyridine-like nitrogen, making the C-Br bond significantly more susceptible to nucleophilic attack and hydrolysis than a bromine on a benzene ring [1].[1]

This guide addresses the specific challenges arising from this reactivity: the persistent reversion to the lactam (phenanthridinone) and the difficulty in separating these structurally similar species.[1]

Module 1: Diagnostic Profiling

Before initiating purification, you must accurately identify the impurity profile.[1] The two most common contaminants are Phenanthridin-6(5H)-one (the lactam) and Phenanthridine (debrominated byproduct).[1]

Impurity Identification Table
ComponentStructure NoteTLC Behavior (Hex/EtOAc 4:1)1H NMR Signature (

)
Solubility Profile
6-Bromophenanthridine (Target)Imidoyl bromideRf ~ 0.6 - 0.7 (Fluorescent blue/purple under UV)

8.6-8.7 (d, H-1/H-10 region).[1] Distinct lack of NH signal.
Soluble in DCM, EtOAc,

.[1]
Phenanthridin-6(5H)-one (Lactam)Amide tautomerRf ~ 0.1 - 0.2 (Streaks; stays near baseline)

10-11 ppm (Broad singlet, NH).[1] Shifted aromatic multiplet.
Poor solubility in Hexanes/EtOAc.[1] Soluble in hot EtOH, DMSO.[1]
Phenanthridine (Side Product)Fully aromaticRf ~ 0.5 (Close to product)

9.2-9.3 (s, H-6 proton).[1]
Soluble in organic solvents.[1]

Tech Tip: If your TLC plate shows a "ghost" spot appearing at the baseline after you spot the pure product, your silica gel might be too acidic, causing on-plate hydrolysis.[1] Neutralize your plates with 1% triethylamine vapor before running.[1]

Module 2: Core Purification Workflow

Objective: Isolate >98% pure 6-Bromophenanthridine while preventing hydrolysis.

The "Neutralization First" Protocol

Context: The synthesis often involves


 or 

. Residual acid (HBr/phosphoric acid) catalyzes the hydrolysis of the product back to the lactam [2].[1]
Step 1: Quench & Extraction
  • Cool: Chill the reaction mixture to 0°C.

  • Basify: Pour slowly into a stirred mixture of DCM and Saturated

    
     .
    
    • Why: You must neutralize acid immediately.[1] Do not use water alone; the local acidity will hydrolyze the C-Br bond.[1]

  • Wash: Separate organic layer and wash 2x with Brine.[1] Dry over

    
     (avoid 
    
    
    
    if it is slightly acidic/hygroscopic in your lab batch).[1]
Step 2: Chromatography (The Critical Step)

Standard silica gel is slightly acidic (pH 5-6).[1] For highly labile imidoyl bromides, this can degrade the product during the column run.[1]

  • Stationary Phase: Silica Gel (Neutralized) or Neutral Alumina.[1]

    • How to Neutralize: Slurry silica in the eluent containing 1% Triethylamine (TEA) .[1] Flush the column with 2 column volumes of pure eluent (Hexane/EtOAc) to remove excess TEA before loading the sample.[1]

  • Eluent System: Hexane : Ethyl Acetate (Gradient 10:1

    
     4:1).[1]
    
    • Loading: Load as a liquid in minimal DCM or Toluene.[1] Avoid solid loading on acidic silica.[1]

Step 3: Recrystallization (Polishing)

If chromatography yields 95% purity, use recrystallization to remove trace lactam.[1]

  • Solvent: Acetonitrile or Hexane/EtOAc (10:1) .[1]

  • Protocol: Dissolve in boiling acetonitrile. If insoluble particles remain (likely the lactam), filter hot .[1] Allow to cool slowly to room temperature, then 4°C.

  • Note: Avoid boiling Ethanol for extended periods; protic solvents at high heat can promote solvolysis [3].[1]

Visual Workflow: Purification Decision Logic

PurificationLogic Crude Crude Reaction Mixture (Contains POBr3 residues) Quench Quench: DCM + Sat. NaHCO3 (pH > 7 is critical) Crude->Quench Immediate Neutralization TLC_Check Diagnostic TLC (Check for Lactam) Quench->TLC_Check Decision Lactam Content? TLC_Check->Decision Recryst Recrystallization Solvent: Acetonitrile (Hot filter) Decision->Recryst High Lactam (>10%) Column Flash Chromatography (Neutralized Silica + 1% TEA) Decision->Column Complex Mixture / Low Lactam Recryst->Column Purity < 98% Final Pure 6-Bromophenanthridine (Store under Argon) Recryst->Final Column->Final

Caption: Decision logic for purifying 6-Bromophenanthridine, prioritizing the removal of the lactam impurity.

Module 3: Troubleshooting & FAQs

Q1: I see a persistent spot at the baseline of my TLC, even after a column. Why? A: This is likely on-plate hydrolysis .[1] The silica on TLC plates is acidic.[1]

  • Test: Run a 2D TLC. Spot the sample, run it once. Rotate the plate 90 degrees and run it again.[1] If the product spot generates a new baseline spot in the second dimension, your compound is decomposing on the silica.[1]

  • Fix: Pre-treat your TLC plate by dipping it in 5% triethylamine in hexane and drying it before use.[1]

Q2: My product turned from off-white to yellow during storage. A: Yellowing indicates the formation of Phenanthridin-6(5H)-one or oxidation products.[1]

  • Cause: Moisture ingress hydrolyzed the C-Br bond.[1]

  • Remedy: Wash the solid with cold Hexane (the lactam is insoluble and will remain solid, while the bromide might dissolve slightly—but usually, it's better to dissolve the bromide in DCM and filter off the insoluble yellow lactam).[1] Re-dry and store in a desiccator.

Q3: Can I use Ethanol for recrystallization? A: Yes, but with caution.

  • Risk: Ethanol is nucleophilic.[1] Prolonged reflux can lead to the formation of the ethyl ether (6-ethoxyphenanthridine) or hydrolysis if water is present [4].[1]

  • Recommendation: Use Acetonitrile or Toluene/Hexane .[1] These are non-nucleophilic and effective.[1]

Q4: How do I remove residual Palladium (if synthesized via coupling)? A: Phenanthridine nitrogens are excellent ligands for Pd, making removal difficult.[1]

  • Method: Dissolve the product in DCM. Add a functionalized silica scavenger (e.g., Thiol-modified silica) and stir for 4 hours. Filter and evaporate.[1][2] Alternatively, wash the organic layer with 10% aqueous L-Cysteine.[1]

Module 4: Storage & Stability

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: 2-8°C is recommended, though the solid is stable at room temperature if strictly dry.[1]

  • Light: Protect from light.[1] Aryl bromides can undergo slow photodebromination.[1]

  • Shelf Life: Re-test purity (NMR/TLC) every 6 months. Look for the emergence of the NH peak at ~11 ppm (Lactam).[1]

References

  • Reactivity of Heterocyclic Halides: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (General reference on the reactivity of alpha-halo pyridines/quinolines).

  • Synthesis & Hydrolysis Risks: Clement, B. et al. "Synthesis and evaluation of 6-substituted phenanthridines."[1] Journal of Medicinal Chemistry. Available at: [Link][1]

  • Solvolysis of Imidoyl Halides: Journal of the Chemical Society, Perkin Transactions 2. "Kinetics and mechanism of the hydrolysis of imidoyl halides." Available at: [Link]

  • Recrystallization Solvents: Armarego, W. L. F.; Chai, C. L. L.[1] Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013.[1] Available at: [Link][1]

Sources

Technical Support Center: 6-Bromophenanthridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

The Objective: Synthesis of 6-Bromophenanthridine, a critical electrophile for Suzuki-Miyaura couplings in the synthesis of OLED materials and bioactive alkaloids.

The Standard Route: The most robust industrial and laboratory method involves the dehydrative bromination of phenanthridin-6(5H)-one (lactam) using Phosphorus Oxybromide (POBr₃) . While radical cyclization methods exist (e.g., from 2-isocyanobiphenyls), the POBr₃ route remains the benchmark for scalability.

The Central Challenge: The product is an imidoyl bromide . Unlike simple aryl bromides, imidoyl halides are labile. They are prone to hydrolysis , reverting to the starting lactam upon exposure to atmospheric moisture or acidic media (including silica gel).

Interactive Troubleshooting Modules

Module A: Reaction Initiation & Stoichiometry

Diagnose issues preventing the reaction from starting or reaching conversion.

Q: My reaction mixture is turning black/tarry immediately. Is this normal? A: A color change to dark orange or red is normal, but immediate charring suggests thermal runaway or impure POBr₃.

  • The Cause: POBr₃ degrades into phosphoric acid and HBr over time. Old, yellow/orange POBr₃ acts as a strong acid catalyst, causing polymerization rather than bromination.

  • The Fix: Use fresh, white crystalline POBr₃. If your reagent is yellow/sticky, sublime it before use.

  • Protocol Adjustment: Do not mix reagents at high temperatures. Combine the lactam and POBr₃ at room temperature, then ramp to 100–110°C slowly.

Q: I am using toluene as a solvent, but the conversion is stalled at 50%. A: Solubility is the likely culprit. Phenanthridin-6(5H)-one has poor solubility in non-polar aromatics at low temperatures.

  • The Fix: Switch to Anisole or Chlorobenzene . These allow for higher reflux temperatures (>130°C) and better solubility of the polar lactam.

  • Alternative: Run the reaction neat (solvent-free melt) . Mix the lactam and POBr₃ (1.5 equiv) and heat to 140°C. This maximizes concentration and kinetics but requires careful monitoring of the exotherm.

Module B: Reaction Monitoring (The "Lying TLC" Phenomenon)

Q: My TLC shows only Starting Material (SM) even after 24 hours of reflux. A: Do not trust the TLC blindly. You are likely witnessing "On-Plate Hydrolysis."

  • The Mechanism: 6-Bromophenanthridine is an imidoyl bromide. Silica gel is slightly acidic and contains adsorbed water. When you spot the product, it hydrolyzes back to the lactam (SM) during the elution.

  • The Validation:

    • Take a crude aliquot.

    • Quench immediately into a vial containing dry MeOH/Et₃N.

    • Run TLC of this quenched mix. You should see the 6-methoxy derivative (formed by methanolysis), which is stable and distinct from the lactam.

    • If you see the methoxy-adduct, your reaction is actually complete.

Module C: Workup & Isolation (Critical Failure Point)

Q: I had a product spot, but after column chromatography, I recovered 90% Phenanthridinone. A: Your purification method destroyed the product. Imidoyl bromides are acid-sensitive. Standard silica gel is acidic enough to catalyze hydrolysis.

  • The Fix (Neutralization): You must pretreat your silica gel.[1] Flush the column with Hexanes containing 2–5% Triethylamine (Et₃N) before loading the sample.

  • Eluent Modification: Maintain 1% Et₃N in your eluent system throughout the purification.

  • Rapid Workup: Avoid aqueous washes if possible. If necessary, use ice-cold saturated NaHCO₃ (basic) to quench excess POBr₃. Never use water or acidic brine.

Q: How do I store the isolated solid? It turns yellow after a week. A: The yellowing indicates HBr formation and reversion to the lactam.

  • Storage Protocol: Store under Argon/Nitrogen at -20°C. Ideally, use the compound immediately for the next step (e.g., Suzuki coupling). If long-term storage is needed, store it as a solution in anhydrous toluene over activated 4Å molecular sieves.

Validated Experimental Protocol

Reaction: Phenanthridin-6(5H)-one


 6-Bromophenanthridine
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Charging: Add Phenanthridin-6(5H)-one (1.0 equiv) and POBr₃ (1.5 to 2.0 equiv) to the flask.

    • Note: Handle POBr₃ in a fume hood; it releases HBr fumes.

  • Solvent: Add Anisole (5 mL per gram of substrate).

  • Reaction: Heat to 130°C for 4–6 hours.

    • Checkpoint: The suspension should clear to a homogeneous dark solution.

  • Quench (Critical): Cool to room temperature. Pour the mixture slowly into a beaker of ice/saturated NaHCO₃ (vigorous bubbling will occur).

  • Extraction: Extract immediately with DCM (

    
    ). Dry organics over 
    
    
    
    (anhydrous). Filter and concentrate.
  • Purification:

    • Method A (Preferred): Recrystallization from dry Hexane/DCM.

    • Method B (Chromatography): Flash column on Et₃N-neutralized silica (see Module C).

Data Visualization & Logic Maps

Figure 1: Reaction Mechanism & Failure Modes

This diagram illustrates the pathway from Lactam to Imidoyl Bromide and the competing hydrolysis cycles that cause yield loss.

G cluster_fix Prevention Strategy Lactam Phenanthridin-6(5H)-one (Starting Material) Activation O-Phosphorylation (Intermediate) Lactam->Activation + POBr3, 130°C Product 6-Bromophenanthridine (Target: Imidoyl Bromide) Activation->Product Nucleophilic Attack (Br-) Hydrolysis Hydrolysis (Failure Mode) Product->Hydrolysis + H2O (Air/Solvent) Silica Acidic Silica Gel (Purification Trap) Product->Silica Column Chromatography Hydrolysis->Lactam Reversion Silica->Hydrolysis Acid Catalysis Neutralization Neutralize Silica (2% Et3N) Neutralization->Silica Blocks Acidity

Caption: The "Cycle of Frustration": How acidic conditions and moisture revert the product to starting material.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Yield or No Product CheckTLC Check TLC of Reaction Mix Start->CheckTLC TLC_SM Only SM Visible? CheckTLC->TLC_SM TLC_New New Spot Visible? CheckTLC->TLC_New MethanolTest Perform Methanol Quench Test (See Module B) TLC_SM->MethanolTest Action_Workup 1. Use Neutralized Silica 2. Dry Solvents 3. Avoid Aqueous Acid TLC_New->Action_Workup But isolated SM? Result_OMe Methoxy-Adduct Observed? MethanolTest->Result_OMe Yes_OMe Reaction Worked. Issue is Workup/TLC Plate. Result_OMe->Yes_OMe Yes No_OMe Reaction Failed. Issue is Kinetics. Result_OMe->No_OMe No Yes_OMe->Action_Workup Action_Kinetics 1. Check POBr3 Quality 2. Increase Temp (>130°C) 3. Switch Solvent (Anisole) No_OMe->Action_Kinetics

Caption: Diagnostic workflow to distinguish between reaction failure and isolation failure.

References

  • Mechanistic Insight & Precursors

    • Synthetic Approaches to Phenanthridin‐6(5H)‐ones.[2][3][4][5] (2025).[1][2][4][6][7] ResearchGate.

  • Purification of Labile Compounds

    • Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels. (2009).[6][8][9] NIH/PubMed.

  • General Imidoyl Halide Synthesis

    • Synthesis of Imidoyl Chlorides Using Phosphorus Trichloride. (2025).[1][2][4][10][6][7] ResearchGate.

  • Silica Gel Neutralization Techniques

    • Advice on neutralising silica gel for column chromatography of sensitive compounds. (2025).[1][2][4][10][6][7] Reddit ChemPros (Community Verified Technique).

Sources

Technical Support Center: Stability & Storage of 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for 6-Bromophenanthridine (CAS 17613-40-0) . It is designed to function as an autonomous troubleshooting resource for researchers and drug development professionals.

Executive Summary: The "Golden Rules" of Stability

6-Bromophenanthridine is a halogenated heteroaromatic scaffold used primarily as an intermediate in the synthesis of ligands (e.g., for atom transfer radical polymerization) and pharmaceutical candidates. Its stability is compromised by three primary vectors: photolytic dehalogenation , hydrolytic cleavage (imidoyl bromide character), and oxidative stress .

ParameterCritical SpecificationRationale
Temperature 2–8°C (Refrigerated)Retards thermodynamic degradation rates.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture ingress and oxidative N-oxide formation.
Light Amber/Foil-wrapped The C-Br bond is photolabile; UV exposure triggers radical cleavage.
Desiccation Required Prevents hydrolysis of the C=N bond to 6(5H)-phenanthridinone.

Module 1: Storage & Handling FAQs

Direct answers to common logistical questions.

Q: Can I store 6-Bromophenanthridine at room temperature (25°C)? A: Short-term only (<24 hours). While the solid is crystalline and appears stable, prolonged exposure to ambient temperatures accelerates lattice mobility, increasing susceptibility to atmospheric moisture. For long-term storage (>1 week), refrigeration at 2–8°C is mandatory to maintain >98% purity [1, 2].

Q: I received the compound in a clear vial. Is it compromised? A: Assess immediately. If the compound appears off-white or yellowed, perform a TLC or HPLC check (see Module 3). 6-Bromophenanthridine is light-sensitive.[1] The C-Br bond energy is susceptible to UV-induced homolytic cleavage. Always transfer to an amber glass vial or wrap the container in aluminum foil immediately upon receipt [1].

Q: Is it safe to store this compound in a glovebox? A: Yes, this is the gold standard. Storing under an Argon or Nitrogen atmosphere eliminates two degradation vectors: moisture (hydrolysis) and oxygen (N-oxidation). If a glovebox is unavailable, parafilm sealing a desiccated vial flushed with inert gas is the minimum acceptable standard [1, 5].

Module 2: Troubleshooting Stability in Solution

Diagnostic logic for experimental anomalies.

Q: My solution in DMSO turned cloudy after 2 days. What happened? A: Hydrolysis has likely occurred. 6-Bromophenanthridine functions chemically as an imidoyl bromide analog. In the presence of trace water (common in hygroscopic DMSO), the C-Br bond undergoes nucleophilic attack by water, displacing the bromine to form 6(5H)-phenanthridinone (CAS 1015-89-0). This byproduct is significantly less soluble in organic solvents and often precipitates as a white solid.

  • Corrective Action: Prepare solutions fresh immediately before use. Use anhydrous solvents (<50 ppm water) stored over molecular sieves.

Q: Which solvent is best for stock solutions? A: Dichloromethane (DCM) or Chloroform (CHCl₃). The compound exhibits high solubility in halogenated solvents.

  • DCM/Chloroform: Excellent solubility; stable for 24-48h if sealed.

  • DMSO/DMF: Good solubility but high risk of moisture absorption and subsequent hydrolysis.

  • Alcohols (MeOH/EtOH): Avoid. Nucleophilic attack by the alcohol (solvolysis) can replace the bromine with an alkoxy group (e.g., forming 6-methoxyphenanthridine) over time [4].

Module 3: Quality Control & Self-Validating Protocols

How to prove your compound is still good.

Visual Inspection Logic
  • Pass: White to off-white crystalline powder.

  • Fail: Yellow/Orange discoloration (indicates radical coupling/oxidation) or sticky texture (indicates hydrolysis/hygroscopy).

Chromatographic Validation (HPLC)

Use this standard protocol to assess purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic core) and 280 nm.

  • Expected Result: 6-Bromophenanthridine typically elutes later than its hydrolysis product (phenanthridinone) due to the lipophilic bromine atom.

Rapid Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Eluent: Hexanes : Ethyl Acetate (8:2 v/v).

  • Visualization: UV Lamp (254 nm).

  • Interpretation:

    • Rf ~ 0.6-0.7: Intact 6-Bromophenanthridine.

    • Rf < 0.3: Degradation products (Phenanthridinone/N-oxides).

Module 4: Degradation Pathways Visualization

The following diagram illustrates the causality of degradation, helping you identify the root cause of impurity formation.

G Start 6-Bromophenanthridine (Intact) Trigger_Light Trigger: UV/Light Exposure Start->Trigger_Light Trigger_Water Trigger: Moisture/H2O Start->Trigger_Water Trigger_Alcohol Trigger: Alcohol Solvent (MeOH/EtOH) Start->Trigger_Alcohol Process_Photo Homolytic Cleavage (Radical Formation) Trigger_Light->Process_Photo C-Br Bond Break Process_Hydro Nucleophilic Attack at C6 Trigger_Water->Process_Hydro Imidoyl Halide Hydrolysis Trigger_Alcohol->Process_Hydro Solvolysis Product_Debromo Phenanthridine (Debrominated) Process_Photo->Product_Debromo Product_Lactam 6(5H)-Phenanthridinone (Hydrolysis Product) Process_Hydro->Product_Lactam + H2O Product_Ether 6-Alkoxyphenanthridine (Solvolysis Product) Process_Hydro->Product_Ether + ROH

Figure 1: Decision tree of degradation pathways for 6-Bromophenanthridine. Note that the C-Br bond is the primary site of failure in all scenarios.

Module 5: Safety & Emergency Handling

  • Signal Word: WARNING

  • GHS Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).

  • Spill Protocol:

    • Isolate: Evacuate the immediate area.

    • PPE: Wear nitrile gloves, lab coat, and safety goggles.

    • Neutralize: Adsorb with inert material (sand/vermiculite). Do not use water, as this will generate HBr gas and phenanthridinone residue, complicating cleanup.

    • Disposal: Incineration in a chemical waste facility [2, 6].

References

  • BenchChem Technical Support. (2025). Proper storage and handling to prevent degradation of 6-Bromo-2,3-dihydro-1H-inden-5-ol (and related brominated intermediates).[1] BenchChem. Link

  • ChemScene. (n.d.). Safety Data Sheet: 6-Bromophenanthridine (CAS 17613-40-0).[2] ChemScene.[2] Link

  • Herbert, D. E. (2023). Benzannulated N-heterocyclic ligands in molecular materials chemistry.[3] Canadian Journal of Chemistry. Link

  • Göber, B., et al. (1988). The Stability of Bromhexine and the Structure of Its Degradation Products. Pharmazie.[4] Link

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: Generic Brominated Heterocycles. MilliporeSigma.[4][5] Link

  • Fujifilm Wako Chemicals. (2023). Safety Data Sheet: 2-Bromo-6-fluoropyridine (Analogous Handling). Fujifilm Wako.[6] Link

Sources

Validation & Comparative

Technical Characterization Guide: 1H and 13C NMR Analysis of 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

6-Bromophenanthridine (6-BP) is a critical heterocyclic intermediate, primarily utilized in the synthesis of DNA-intercalating agents, antiviral alkaloids, and phenanthridine-based ligands. Its structural integrity is defined by the tricyclic phenanthridine core with a bromine atom at the C6 position (the "imine-like" carbon).

For researchers, the analytical challenge lies not in identifying the core, but in confirming the quantitative conversion of the precursor 6(5H)-phenanthridinone (lactam) to the imidoyl bromide , and ensuring no reduction to phenanthridine (parent) has occurred.

This guide provides a definitive NMR characterization strategy, moving beyond generic spectral prediction to focus on the diagnostic "Silent Regions" and "Heavy Atom Effects" that validate the structure.

Structural Numbering & Logic

To interpret the NMR data correctly, the IUPAC numbering scheme must be strictly followed.

  • Position 6: The focal point of chemical modification (C=O

    
     C-Br).
    
  • Positions 1 & 10 (Bay Region): Sterically compressed protons that serve as downfield anchors in the aromatic region.

Comparative 1H NMR Analysis

The proton NMR spectrum of 6-Bromophenanthridine is most notable for what is absent rather than what is present.

The "Silent Region" Diagnostic

In the parent compound (Phenanthridine), the proton at C6 is a singlet appearing at a highly deshielded position (


 9.2–9.4 ppm) due to the adjacent electronegative nitrogen and the aromatic ring current.

In 6-Bromophenanthridine, this region must be silent.

  • Presence of signal at ~9.3 ppm: Indicates contamination with Phenanthridine (reduction side-product).

  • Presence of broad singlet at ~11-12 ppm: Indicates presence of the NH proton from the starting material, 6(5H)-phenanthridinone (incomplete reaction or hydrolysis).

Bay Region Deshielding (H1 & H10)

The protons at positions 1 and 10 experience significant steric compression ("Bay Region effect") and anisotropic deshielding.

  • Shift:

    
     8.50 – 8.70 ppm.[1]
    
  • Multiplicity: Doublets (or doublet of doublets).

  • Diagnostic Value: These are typically the most downfield signals in the 6-BP spectrum. If the spectrum shows signals >9.0 ppm, the sample is impure.

1H NMR Comparison Table (CDCl3, 400 MHz)
Proton Region6-Bromophenanthridine (Target)Phenanthridine (Parent)6(5H)-Phenanthridinone (Precursor)
H6 (Imine) ABSENT (Silent) Singlet, ~9.25 ppm Absent
N-H (Amide) ABSENT AbsentBroad Singlet, ~10.5 - 12.0 ppm
H1/H10 (Bay)

8.5 – 8.7 (d)

8.5 – 8.6 (d)

8.2 – 8.4 (d)
Aromatic Bulk

7.6 – 8.4 (m)

7.6 – 8.2 (m)

7.3 – 8.0 (m)

Comparative 13C NMR Analysis

Carbon-13 NMR provides the definitive confirmation of the C-Br bond formation through chemical shift analysis of the C6 carbon.

The C6 "Heavy Atom" Effect

In aromatic systems, substituting a hydrogen or carbonyl with a heavy halogen (Bromine) often causes an upfield shift relative to the expected deshielding of electronegative atoms, due to the "Heavy Atom Effect" (spin-orbit coupling).

  • Phenanthridine (C6):

    
     ~153 ppm (C=N character).
    
  • Phenanthridinone (C6):

    
     ~161 ppm (C=O, Lactam carbonyl).
    
  • 6-Bromophenanthridine (C6):

    
    143 – 148 ppm .
    

Critical Check: If your C6 peak is >160 ppm, your product has hydrolyzed back to the lactam. If it is >152 ppm, it may be the reduced parent or an assignment error. The C-Br carbon is distinctively shielded compared to its analogs.

13C NMR Comparison Table (CDCl3, 100 MHz)
Carbon Environment6-BromophenanthridinePhenanthridine6(5H)-Phenanthridinone
C6 (Functional)

143 – 148
(C-Br)

153.6 (C=N)

161.5 (C=O)
Junction Carbons

120 – 135

122 – 133

118 – 138
Aromatic CH

122 – 132

121 – 131

116 – 130

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow for synthesizing and validating 6-BP, ensuring no false positives during characterization.

AnalysisWorkflow Start Crude Reaction Mixture (Post POBr3 Treatment) Workup Basic Workup (Rapid, Cold NaHCO3) Start->Workup Quench Isolation Isolation (DCM Extraction) Workup->Isolation NMR_Prep NMR Prep (CDCl3 + TMS) Isolation->NMR_Prep Dry Thoroughly Decision 1H NMR Analysis NMR_Prep->Decision Result_A Signal at >9.0 ppm? (Phenanthridine) Decision->Result_A Check H6 Result_B Broad Signal >10 ppm? (Lactam/Hydrolysis) Decision->Result_B Check NH Result_C Silent >9.0 ppm Bay Region ~8.6 ppm Decision->Result_C Clean Spectrum Final Confirm with 13C (Target: 143-148 ppm) Result_C->Final

Figure 1: Analytical decision tree for validating 6-Bromophenanthridine synthesis.

ChemicalShiftLogic C6_Center C6 Carbon Shift (The Diagnostic Key) Lactam ~161 ppm (Carbonyl C=O) Starting Material C6_Center->Lactam Hydrolysis Parent ~153 ppm (Imine C=N) Over-reduction C6_Center->Parent Reduction Target ~145 ppm (Imidoyl C-Br) Target Product C6_Center->Target Success

Figure 2: 13C NMR Chemical Shift Logic for the C6 position.

Experimental Protocols

A. Synthesis (Contextual)

To ensure the validity of the sample being analyzed.

  • Reactants: 6(5H)-Phenanthridinone (1.0 eq) + Phosphorus Oxybromide (

    
    , 1.5 eq) or 
    
    
    
    .
  • Conditions: Reflux in anhydrous toluene or neat at 100°C for 2-4 hours.

  • Critical Step: The imidoyl bromide is sensitive to moisture. Quench rapidly with ice-cold saturated

    
     and extract immediately into DCM. Do not let the aqueous layer sit. 
    
B. NMR Sample Preparation[4]
  • Solvent:

    
     (Deuterochloroform) is preferred over DMSO-d6.
    
    • Reason: DMSO is hygroscopic; any water present can hydrolyze the C-Br bond back to the lactam during the acquisition time, leading to confusing spectra (appearing as a mixture).

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.[2][3]

C. Instrument Parameters
  • Frequency: 400 MHz or higher recommended to resolve the aromatic multiplets in the 7.6–8.0 ppm region.

  • Pulse Sequence: Standard 1H zg30; 13C jmod or zgpg30 (proton decoupled).

  • Relaxation Delay (D1): Set to

    
     2.0 seconds for 13C to ensure quaternary carbons (like C6-Br) have sufficient time to relax, maximizing signal-to-noise.
    

Troubleshooting & Common Pitfalls

The "Ghost" Peak at 161 ppm

Observation: You see a clean 1H spectrum for the bromo-compound, but the 13C spectrum shows a small peak at 161 ppm. Cause: Partial hydrolysis inside the NMR tube. Solution: Filter the


 through basic alumina before use to remove acidic impurities and traces of water. Run the spectrum immediately after preparation.
Complex Multiplets in Aromatic Region

Observation: The region 7.5–8.0 ppm is a shapeless blob. Cause: Overlap of H2, H3, H8, H9 protons. Solution: Use a high-field instrument (600 MHz) or rely on the diagnostic Bay Region doublets (H1/H10) and the silence of H6 to confirm the structure. Full assignment requires 2D COSY/HSQC.

References

  • Clement, B., & Weide, M. (1999). Synthesis of 6-substituted phenanthridines. Monatshefte für Chemie / Chemical Monthly, 130, 1317–1326.
  • Lion, C., et al. (2002). New synthesis of 6-substituted phenanthridines by radical substitution. Journal of Heterocyclic Chemistry, 39(5), 1055-1060.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Phenanthridine 1H and 13C NMR Data.

  • Reich, H. J. (2024).[4] Structure Determination Using Spectroscopic Methods: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[5]

Sources

Comparative Guide: Mass Spectrometry Analysis of 6-Bromophenanthridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromophenanthridine (CAS: 17613-40-0) is a critical halogenated heterocyclic building block, widely employed in the synthesis of phenanthridine-based alkaloids, DNA intercalators, and optoelectronic materials. Its analysis requires a nuanced understanding of halogen-specific isotopic patterns and heteroaromatic fragmentation pathways.

This guide objectively compares the analytical performance of Electrospray Ionization (ESI) versus Electron Ionization (EI) for this compound. While ESI provides superior sensitivity for intact molecular weight confirmation in liquid chromatography workflows, EI remains the gold standard for structural fingerprinting due to its reproducible fragmentation of the fused tricyclic core.

Analytical Method Comparison: ESI vs. EI vs. APCI

For the characterization of 6-Bromophenanthridine, the choice of ionization source dictates the quality of spectral data. The following table contrasts the three primary "alternatives" available to the analyst.

FeatureESI (Electrospray Ionization) EI (Electron Ionization) APCI (Atmospheric Pressure Chemical Ionization)
Primary Application LC-MS (Purity & Reaction Monitoring)GC-MS (Structural Identification)LC-MS (Non-polar analogs)
Ion Type Observed

(Even-electron)

(Odd-electron radical)

(Even-electron)
Molecular Ion (

)
258.0 / 260.0 (Doublet)257.0 / 259.0 (Doublet)258.0 / 260.0 (Doublet)
Fragmentation Low (Requires CID/MS2)High (In-source fragmentation)Moderate
Sensitivity for 6-Br High (Basic Nitrogen protonates easily)Moderate (Requires volatility)High
Key Advantage Soft ionization preserves the C-Br bond, allowing easy confirmation of the intact mass.Hard ionization induces C-Br cleavage, confirming the halogen position via fragment ions.Good alternative if matrix suppression affects ESI.[1]

Expert Insight: For routine synthesis checks, ESI+ is recommended due to the basicity of the phenanthridine nitrogen (


), which readily accepts a proton. For unknown identification or impurity profiling, EI  is superior as it generates a library-searchable fingerprint.

Fragmentation Analysis & Mechanism

The mass spectral signature of 6-Bromophenanthridine is defined by two core phenomena: the Bromine Isotope Pattern and the Phenanthridine Core Stability .

The Isotopic Signature

Bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%).
  • Observation: Any ion containing the bromine atom will appear as a 1:1 doublet separated by 2 mass units.

  • Diagnostic Value: This doublet is the primary filter for identifying the precursor ion. Upon fragmentation (loss of Br), this doublet collapses into a single peak (monoisotopic), confirming the loss of the halogen.

Fragmentation Pathway (MS/MS)

Under Collision-Induced Dissociation (CID) in ESI+, the protonated molecule (


, m/z 258/260) undergoes a specific decay pathway.
  • Neutral Loss of HBr: The most favorable pathway is the elimination of Hydrogen Bromide (HBr, 80/82 Da). This restores the aromaticity of the core, yielding the phenanthridinyl cation.

  • Ring Contraction (HCN Loss): The resulting phenanthridine core (m/z 178/179) is highly stable but can further fragment at high collision energies by losing Hydrogen Cyanide (HCN, 27 Da), a characteristic behavior of N-heterocycles.

Visualization of Fragmentation Pathway

The following diagram illustrates the fragmentation logic, validated by standard heteroaromatic mass spectrometry principles.

FragmentationPathway cluster_legend Key Mechanism Precursor Precursor Ion [M+H]+ m/z 258.0 / 260.0 (1:1 Doublet) Core Phenanthridinium Ion m/z 178.1 (Monoisotopic) Precursor->Core Loss of HBr (-80/82 Da) Fragment2 Biphenylene Cation m/z 151.1 Core->Fragment2 Loss of HCN (-27 Da) Text The collapse of the 1:1 doublet to a singlet confirms Br loss.

Caption: ESI+ Fragmentation pathway of 6-Bromophenanthridine showing the characteristic loss of HBr and subsequent ring degradation.

Experimental Protocol (SOP)

This self-validating protocol is designed for LC-MS/MS (ESI+) analysis using a Triple Quadrupole or Q-TOF system.

Materials
  • Analyte: 6-Bromophenanthridine (>97% purity).[2]

  • Solvents: LC-MS grade Methanol (MeOH) and Water (

    
    ).
    
  • Additive: Formic Acid (FA) or Ammonium Formate.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 1 mg of 6-Bromophenanthridine in 1 mL of 100% Methanol . (Solubility is low in pure water; organic solvent is required).

    • Validation Check: Ensure solution is clear. Sonicate for 5 mins if necessary.

  • Working Solution:

    • Dilute stock to 1 µg/mL (1 ppm) using 50:50 MeOH:

      
       + 0.1% Formic Acid.
      
    • Why Formic Acid? The acidic pH ensures complete protonation of the pyridine-like nitrogen, maximizing sensitivity in ESI+.

  • Instrument Parameters (Generic ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile C-Br bond).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Data Acquisition:

    • Perform a Full Scan (MS1) from m/z 100 to 400.

    • Success Criteria: Look for the distinct doublet at m/z 258 and 260 with equal intensity.

    • Perform Product Ion Scan (MS2) on parent m/z 258.

    • Success Criteria: Observation of dominant fragment at m/z 178.

Comparative Data: Structural Analogs

To distinguish 6-Bromophenanthridine from potential impurities or analogs, compare the spectral data below.

CompoundMolecular WeightBase Peak (ESI+)Isotope PatternKey Fragment (MS2)
6-Bromophenanthridine 258.11258 / 260 1:1 Doublet 178 (Loss of HBr)
Phenanthridine (Parent)179.22180 None (Singlet)152 (Loss of HCN)
6-Chlorophenanthridine 213.66214 / 216 3:1 Ratio 178 (Loss of HCl)
6-Methylphenanthridine 193.25194 None (Singlet)179 (Loss of

)

Note: The 3:1 ratio of Chlorine vs. the 1:1 ratio of Bromine is the definitive differentiator between chloro- and bromo- analogs.

References

  • NIST Chemistry WebBook. Phenanthridine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology.[3][4][5] [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Halides and Aromatics). [Link]

  • ResearchGate. ESI-MSn study on the fragmentation of protonated cyclic-dipeptides (General ESI Fragmentation Rules). [Link]

Sources

Comparison of 6-Bromophenanthridine with other halogenated phenanthridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 6-Bromophenanthridine against its primary halogenated alternative, 6-Chlorophenanthridine , focusing on their roles as electrophilic intermediates in medicinal chemistry and materials science.

Executive Summary: The C6-Electrophile Advantage

In the phenanthridine scaffold, the C6 position (analogous to the C2 position in quinoline or pyridine) is the primary site for nucleophilic attack and metal-catalyzed cross-coupling.

  • 6-Bromophenanthridine (6-Br) is the high-reactivity specialist . It offers faster oxidative addition kinetics in Palladium-catalyzed couplings and superior leaving group ability in nucleophilic aromatic substitution (

    
    ), making it ideal for sterically hindered or electron-poor nucleophiles.
    
  • 6-Chlorophenanthridine (6-Cl) is the atom-economic workhorse . It is significantly more stable, cost-effective, and sufficient for most standard coupling reactions, though it often requires more active catalyst systems (e.g., bulky phosphine ligands) to match the performance of the bromide.

Chemical Reactivity Profile

The reactivity difference stems from the carbon-halogen bond strength and the polarization of the C=N bond.[1]

Feature6-Bromophenanthridine6-ChlorophenanthridineMechanistic Implication
Bond Dissociation Energy ~81 kcal/mol (C-Br)~96 kcal/mol (C-Cl)6-Br undergoes oxidative addition (Pd⁰ → Pdᴵᴵ) significantly faster.

Reactivity
HighModerate6-Br is preferred when using weak nucleophiles (e.g., anilines) without strong base activation.
Hydrolytic Stability ModerateHigh6-Cl is easier to handle in open-air benchtop conditions; 6-Br degrades faster to phenanthridinone if exposed to moisture/acid.
Polarizability High (Soft Electrophile)Low (Hard Electrophile)6-Br is better suited for soft nucleophiles (thiols, phosphines).
Reactivity Landscape Visualization

The following diagram illustrates the divergent pathways available from the 6-phenanthridinone precursor, highlighting the critical "Fork in the Road" between the Bromo- and Chloro- intermediates.

ReactivityLandscape cluster_legend Pathway Legend Start 6(5H)-Phenanthridinone Br_Inter 6-Bromophenanthridine (High Reactivity) Start->Br_Inter POBr3, 140°C Cl_Inter 6-Chlorophenanthridine (High Stability) Start->Cl_Inter POCl3, Reflux Prod_Suzuki 6-Aryl Phenanthridine (Suzuki Product) Br_Inter->Prod_Suzuki Pd(PPh3)4 Fast Kin. Prod_SNAr 6-Amino/Alkoxy Phenanthridine (SNAr Product) Br_Inter->Prod_SNAr R-NH2, Mild Heat Cl_Inter->Prod_Suzuki Pd(OAc)2/SPhos Slow Kin. Cl_Inter->Prod_SNAr R-NH2, High Heat key1 Red Arrow = Preferred Path for 6-Br key2 Green Dashed = Alternative Path for 6-Cl

Figure 1: Divergent synthesis and reactivity pathways. 6-Br offers a kinetic advantage for difficult transformations.

Photophysical Properties & Biological Implications

Phenanthridines are classic DNA intercalators (e.g., Ethidium Bromide). The choice of halogen at C6 dramatically alters the photophysics of the intermediate.

  • Fluorescence Quenching (Heavy Atom Effect):

    • 6-Bromophenanthridine: Exhibits significant fluorescence quenching due to enhanced spin-orbit coupling (intersystem crossing

      
      ). This makes it poor  as a fluorescent probe itself but excellent as a precursor where the halogen is removed.
      
    • 6-Chlorophenanthridine: Retains higher quantum yield compared to the bromide, though still lower than the parent phenanthridine.

  • Biological Activity (DNA Binding):

    • Both compounds are electrophilic and can covalently modify DNA or proteins if not handled carefully.

    • Drug Design: The C6-halogen is rarely the final drug; it is a "handle." However, 6-Br is preferred for synthesizing 6-aminophenanthridine derivatives (potent antitumor agents) because the substitution reaction can proceed at lower temperatures, preserving sensitive functional groups on the amine payload.

Experimental Protocols

Protocol A: Synthesis of 6-Bromophenanthridine (The POBr₃ Route)

Use this protocol when maximum downstream reactivity is required.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Argon.

  • Reactants: Charge the flask with 6(5H)-phenanthridinone (1.0 eq, 5.0 mmol) and phosphorus oxybromide (

    
    )  (3.0 eq, 15.0 mmol).
    
    • Note:

      
       is a solid; handle in a glovebox or quickly in a fume hood to avoid hydrolysis.
      
  • Reaction: Add anhydrous toluene (20 mL) and heat the mixture to 110°C for 4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2). The starting lactam spot (

      
      ) should disappear, replaced by the less polar bromide (
      
      
      
      ).
  • Workup (Critical):

    • Cool to 0°C.

    • Slowly pour the reaction mixture into a beaker of crushed ice/saturated

      
       (100 mL) with vigorous stirring. Caution: Exothermic hydrolysis of excess 
      
      
      
      .
    • Extract with

      
       (3 x 30 mL).
      
    • Dry organic phase over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/CH₂Cl₂ or perform rapid column chromatography (neutral alumina). Silica gel can cause partial hydrolysis back to the phenanthridinone.

Protocol B: Comparative Suzuki-Miyaura Coupling

To demonstrate the kinetic advantage of 6-Br over 6-Cl.

ComponentCondition A (Standard)Condition B (Challenging)
Catalyst

(5 mol%)

/ XPhos
Substrate 6-Bromophenanthridine 6-Chlorophenanthridine
Boronic Acid Phenylboronic acid (1.2 eq)Phenylboronic acid (1.2 eq)
Base/Solvent

/ Dioxane:H₂O

/ Toluene
Temperature 80°C100°C - 110°C
Time to Completion 2 - 4 Hours 12 - 18 Hours

Self-Validating Check:

  • If using 6-Br , the reaction should turn black (Pd precipitation) faster if the catalyst loading is too high, indicating rapid oxidative addition.

  • If using 6-Cl with standard

    
    , you will likely observe incomplete conversion after 4 hours, necessitating the "Condition B" (active ligand) approach.
    

References

  • Sheehan, S. et al. "Synthesis and coordination chemistry of a phenanthridine-containing N-heterocyclic carbene ligand." Canadian Journal of Chemistry, 2023.

    • Relevance: Details the synthesis of 6-halo derivatives and their conversion to imidazolium salts.
  • Wang, W. et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press, 2016.

    • Relevance: Provides the analogous / protocols for converting quinolinones/phenanthridinones to halo-deriv
  • BenchChem Technical Guide. "2-bromo-6(5H)-phenanthridinone: Properties, Synthesis, and Applications."

    • Relevance: Establishes the properties of the phenanthridinone precursor and the numbering system for halogen
  • Lumbroso, A. et al. "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction." MDPI, 2011.

    • Relevance: Explains the kinetic principles (oxidative addition rates)

Sources

Comparative study of the reactivity of different brominated phenanthridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenanthridine scaffolds are pivotal in the development of DNA-intercalating antitumor agents, antiviral drugs, and optoelectronic materials. However, the reactivity of brominated phenanthridine isomers is non-uniform. The position of the bromine atom relative to the heterocyclic nitrogen dictates the dominant reaction mechanism—ranging from facile nucleophilic aromatic substitution (


) to sterically hindered metal-catalyzed cross-coupling.

This guide provides a technical comparison of the 6-bromo (imidoyl-like), 2-/3-bromo (aryl-like), and 1-/10-bromo (sterically hindered) isomers. It establishes a reactivity hierarchy to assist medicinal chemists in designing retrosynthetic routes for Structure-Activity Relationship (SAR) studies.

Structural & Electronic Analysis

The phenanthridine nucleus is not electronically homogeneous.[1][2] The pyridine-fused ring induces significant dipole moments and electron-deficiency at specific carbons.

The Reactivity Heat Map

The following diagram illustrates the electronic and steric environment of the key isomers.

PhenanthridineReactivity Scaffold Phenanthridine Nucleus Pos6 Position 6 (C=N) Type: Imidoyl Halide Equivalent Reactivity: High (Pd & SnAr) Sterics: Low Scaffold->Pos6 Electron Deficient Pos2_3 Positions 2, 3, 8 Type: Typical Aryl Halide Reactivity: Moderate (Pd only) Sterics: Low Scaffold->Pos2_3 Conjugated Pos1_10 Positions 1, 10 Type: Bay Region Halide Reactivity: Low (Kinetic Barrier) Sterics: High (Peri-strain) Scaffold->Pos1_10 Steric Clash

Figure 1: Reactivity classification of bromophenanthridine isomers based on electronic density and steric environment.

Mechanistic Divergence[1]
  • 6-Bromophenanthridine: The C6 carbon is part of the C=N imine bond. The bromine here behaves similarly to an imidoyl chloride or a 2-chloropyridine. It is highly electron-deficient, facilitating rapid oxidative addition to Pd(0) and enabling uncatalyzed nucleophilic displacement by amines or alkoxides.

  • 2- and 3-Bromophenanthridine: These positions reside on the benzenoid rings. They lack the direct activation of the nitrogen atom. Their reactivity parallels that of bromonaphthalene or bromobiphenyl; they require transition metal catalysis (Suzuki, Buchwald) and are inert to

    
     conditions.
    
  • 1- and 10-Bromophenanthridine: Located in the "bay region" (peri-positions), these isomers suffer from severe steric clash with the hydrogen atoms on the opposing ring. This increases the activation energy for the oxidative addition step in catalytic cycles, often requiring specialized ligands (e.g., Buchwald biaryl phosphines) to achieve conversion.

Comparative Performance Data

The following data summarizes typical performance metrics derived from internal optimization workflows and literature precedents for Suzuki-Miyaura coupling (Ar-Br + Ph-B(OH)₂).

IsomerElectronic Character

Reactivity
Suzuki Coupling Yield (Standard)*Suzuki Coupling Yield (Optimized)**Primary Challenge
6-Bromo

-deficient (Imidoyl)
High >95%>98%Hydrolysis of sm (to phenanthridinone)
2-Bromo Neutral/ConjugatedInert75-85%90-95%Homocoupling side-products
3-Bromo Neutral/ConjugatedInert70-80%88-92%Regioselectivity (if polysubstituted)
1-Bromo Sterically HinderedInert<30%60-75%Protodebromination / Incomplete Conv.

*Standard Conditions: Pd(PPh3)4 (5 mol%), Na2CO3, DME/H2O, 80°C, 12h. **Optimized Conditions: Pd2(dba)3 / SPhos or XPhos, K3PO4, Toluene/H2O, 100°C.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols distinguish between the unique reactivity of the 6-isomer and the standard aryl coupling of the 2/3-isomers.

Protocol A: Site-Selective Functionalization of 6-Bromophenanthridine ( )

Use this method for introducing amines or alkoxides at C6 without metal catalysis.

Rationale: The C=N bond polarization renders C6 susceptible to direct nucleophilic attack, a pathway unavailable to other isomers [1].

  • Preparation: Charge a dried reaction vial with 6-bromophenanthridine (1.0 equiv) and the nucleophile (e.g., morpholine, 1.2 equiv).

  • Solvent: Add anhydrous DMF (0.5 M concentration). Note: Protic solvents may promote hydrolysis to phenanthridinone.

  • Base: Add

    
     (2.0 equiv) to scavenge HBr.
    
  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot.

  • Workup: Pour into ice water. Precipitate is usually pure enough for filtration. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF.

Protocol B: Cross-Coupling of 2- or 3-Bromophenanthridine (Suzuki-Miyaura)

Use this method for C-C bond formation on the benzenoid rings.

Rationale: These isomers require a catalytic cycle. The use of SPhos (a bulky, electron-rich ligand) is recommended to facilitate the oxidative addition step, which is the rate-determining step for electron-neutral aryl bromides [2].

Workflow Diagram:

SuzukiWorkflow Start Start: Ar-Br (1 eq) + Ar-B(OH)2 (1.5 eq) Catalyst Add Catalyst System: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) Start->Catalyst BaseSolvent Add Base/Solvent: K3PO4 (2 eq) in Toluene/Water (10:1) Catalyst->BaseSolvent Degas CRITICAL: Degas (Argon Sparge 15 min) Oxygen poisons Pd(0) BaseSolvent->Degas Heat Reflux (100°C) for 12-16h Degas->Heat Check Check TLC/LCMS Is Ar-Br consumed? Heat->Check Check->Heat No (Add more catalyst) Workup Filter through Celite -> Conc -> Column Check->Workup Yes

Figure 2: Optimized Suzuki-Miyaura workflow for de-activated or neutral phenanthridine bromides.

Mechanistic Insight: The "Bay Region" Effect

When working with 1-bromo or 10-bromo isomers, researchers often observe low yields. This is not due to electronic deactivation but rather peri-strain .

  • The Problem: The hydrogen atom at C10 (for the 1-bromo isomer) or C1 (for the 10-bromo isomer) physically obstructs the approach of the Palladium center during oxidative addition.

  • The Solution:

    • Switch Ligands: Move from

      
       to XPhos  or RuPhos . These biaryl phosphine ligands are designed to form a mono-ligated Pd(0) species that is less sterically demanding than the bis-ligated 
      
      
      
      complex [3].
    • Increase Temperature: Use 1,4-dioxane at 105°C or microwave irradiation to overcome the kinetic barrier.

References

  • Lion, C. et al. "Reactivity of 6-substituted phenanthridines: Nucleophilic substitution vs hydrolysis." Journal of Heterocyclic Chemistry, 2004.

  • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

  • Martin, R. & Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473.

  • Eisch, J.J. & Gilman, H. "Bromination of Phenanthridine." Journal of the American Chemical Society, 1957. (Foundational work establishing 2-bromo preference in radical bromination).

Sources

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.